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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. tert-Butyl (2-(6-bromopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (CAS: 918305-73-4) represents a highly specialized, bifunctional building block designed for advanced medicinal chemistry[1]. By integrating a rigid cyclopropyl spacer, a versatile bromopyridine electrophile, and an orthogonally protected amine, this molecule serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR modulators. This technical guide deconstructs its physicochemical properties, rationalizes its structural utility, and provides a validated, mechanistic workflow for its de novo synthesis and downstream functionalization.

Structural Deconstruction & Rational Design

The architectural logic of this compound relies on three distinct functional modules, each serving a specific synthetic and biological purpose:

  • The 6-Bromopyridine Core : Pyridine rings are ubiquitous in approved drugs due to their ability to act as hydrogen bond acceptors and improve aqueous solubility. The bromine atom at the C6 position is highly activated toward oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • The Cyclopropyl Linker : The cyclopropane ring acts as a rigid bioisostere for alkenes or phenyl rings. By restricting the conformational freedom of the attached amine, it reduces the entropic penalty upon target binding. Furthermore, the trans configuration ensures a specific 3D trajectory that minimizes steric clashes within tight enzymatic binding pockets.

  • The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy. It is highly stable to the basic and nucleophilic conditions typically required for functionalizing the bromopyridine core, yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA or HCl) to reveal the primary amine for subsequent amidation or alkylation.

Physicochemical Profile

Understanding the baseline physical properties of this intermediate is critical for predicting its behavior during purification (e.g., normal-phase chromatography) and formulation. The quantitative data is summarized below.

PropertyValueReference / Source
CAS Registry Number 918305-73-4[1],[2]
Molecular Formula C₁₃H₁₇BrN₂O₂[3],[4]
Molecular Weight 313.19 g/mol [3],[2]
Monoisotopic Mass 312.04733 Da[3],[4]
Topological Polar Surface Area (TPSA) 51.2 Ų[3]
Predicted XLogP ~2.8[3],[4]
Stereochemistry rel-(1S,2R) / trans[1],[5]

De Novo Synthesis & Mechanistic Workflow

The synthesis of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate requires precise stereocontrol to ensure the trans relationship between the pyridine and the amine. The following protocol outlines a highly reliable, three-stage synthetic route utilizing a Curtius rearrangement.

Synth Start 6-Bromopyridine-3-carboxaldehyde Olefination Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) Start->Olefination Ester Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate Olefination->Ester Cycloprop Corey-Chaykovsky Cyclopropanation (TMSI, NaH) Ester->Cycloprop CPEster Ethyl 2-(6-bromopyridin-3-yl) cyclopropanecarboxylate Cycloprop->CPEster Hydrolysis Saponification (LiOH) CPEster->Hydrolysis CPAcid 2-(6-Bromopyridin-3-yl) cyclopropanecarboxylic acid Hydrolysis->CPAcid Curtius Curtius Rearrangement (DPPA, Et3N, t-BuOH, Heat) CPAcid->Curtius Target tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate Curtius->Target

Fig 1. De novo synthetic workflow utilizing Curtius rearrangement.

Stage 1: Olefination (Horner-Wadsworth-Emmons)
  • Objective : Generate the (E)-alkene precursor.

  • Causality : The HWE reaction is selected over a standard Wittig olefination because the use of stabilized phosphonate carbanions inherently favors the thermodynamic (E)-alkene. This strict (E)-geometry is an absolute prerequisite for establishing the trans-cyclopropane in the next step.

  • Protocol : To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases. Add 6-bromopyridine-3-carboxaldehyde (1.0 eq) and warm to room temperature.

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the aldehyde mass and the emergence of the [M+H]+ peak corresponding to the acrylate ester confirms conversion. Quench with saturated NH₄Cl to prevent undesired aldol side-reactions.

Stage 2: Corey-Chaykovsky Cyclopropanation
  • Objective : Install the cyclopropyl ring with trans stereoselectivity.

  • Causality : Trimethylsulfoxonium iodide (TMSI) is utilized instead of trimethylsulfonium iodide. The sulfoxonium ylide is less reactive, meaning the initial nucleophilic attack on the Michael acceptor is reversible. This reversibility places the reaction under thermodynamic control, allowing the betaine intermediate to equilibrate and close exclusively to the less sterically hindered trans-cyclopropane[3].

  • Protocol : React TMSI (1.5 eq) with NaH (1.5 eq) in DMSO at room temperature for 1 hour to generate the ylide. Add the (E)-acrylate from Stage 1 and heat to 50 °C for 12 hours.

  • Self-Validation : Analyze the crude product via ¹H NMR. The success of the cyclopropanation is validated by the disappearance of the alkene protons (~6.5-7.5 ppm) and the appearance of characteristic high-field cyclopropyl multiplets between 0.8 and 1.8 ppm.

Stage 3: Hydrolysis and Curtius Rearrangement
  • Objective : Convert the ester to a Boc-protected amine with strict retention of stereochemistry.

  • Causality : Saponification with LiOH provides the free carboxylic acid. For the rearrangement, Diphenylphosphoryl azide (DPPA) is chosen because it generates the acyl azide in situ, bypassing the need to isolate potentially explosive intermediates. Upon heating, nitrogen gas is extruded, driving the concerted rearrangement to an isocyanate. Because the rearrangement is concerted, the trans stereochemistry of the migrating cyclopropyl group is 100% retained. The isocyanate is immediately trapped by tert-butanol to yield the final Boc-carbamate[1].

  • Protocol :

    • Stir the ester with LiOH (3.0 eq) in THF/H₂O (3:1) until TLC indicates complete hydrolysis. Acidify to pH 3 and extract with EtOAc.

    • Dissolve the resulting acid in anhydrous toluene. Add Et₃N (1.5 eq), DPPA (1.1 eq), and tert-butanol (10 eq). Heat to 90 °C for 8 hours.

  • Self-Validation : Utilize FT-IR spectroscopy on an aliquot of the reaction mixture. The transient isocyanate intermediate exhibits a strong, distinct stretch at ~2250 cm⁻¹. The reaction is complete when this peak vanishes and is replaced by the broad carbamate N-H stretch (~3300 cm⁻¹) and the urethane carbonyl stretch (~1700 cm⁻¹).

Downstream Functionalization Strategies

The true value of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate lies in its orthogonal reactivity. The molecule can be functionalized sequentially without cross-interference between the two reactive poles.

Func Core tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate Pd Palladium-Catalyzed Cross-Coupling Core->Pd Targets C-Br Bond Acid Acidic Deprotection (TFA / HCl) Core->Acid Targets Boc Group Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Pd->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) Pd->Buchwald FreeAmine Free Cyclopropylamine Derivative Acid->FreeAmine

Fig 2. Orthogonal downstream functionalization pathways.

  • Palladium-Catalyzed Cross-Coupling : The C-Br bond is highly susceptible to oxidative addition by Pd(0) species. Standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water) can be used to append aryl or heteroaryl boronic acids. The Boc group is completely inert to these mildly basic conditions.

  • Acidic Deprotection : Once the pyridine ring is elaborated, the Boc group is removed using 20-50% Trifluoroacetic acid (TFA) in dichloromethane, or 4M HCl in dioxane. This unmasks the primary amine, which can then be subjected to reductive amination, acylation, or sulfonyl chloride coupling to finalize the active pharmaceutical ingredient (API).

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 89518691, tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate". PubChem. Available at:[Link]

  • [5] LookChem. "CAS No.918305-73-4, tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate". LookChem Database. Available at:[Link]

  • [4] University of Luxembourg. "918305-73-4 (C13H17BrN2O2) - PubChemLite". PubChemLite. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Introduction The molecule tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a key building block in medicinal chemistry, incorporating a synthetically valuable bromopyridine handle for further functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The molecule tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a key building block in medicinal chemistry, incorporating a synthetically valuable bromopyridine handle for further functionalization, a rigid cyclopropane scaffold, and a protected amine.[1] This guide provides a comprehensive overview of the viable synthetic pathways and underlying mechanisms for its preparation, designed for researchers and professionals in drug development. The outlined strategies prioritize efficiency, scalability, and stereochemical control.

Two primary retrosynthetic disconnections guide the synthesis of the target molecule. The first approach focuses on the late-stage introduction of the protected amine via rearrangement of a carboxylic acid precursor. The second strategy involves the initial construction of the aryl-cyclopropane bond followed by subsequent amination. This guide will delve into the practical execution of these pathways, offering detailed protocols and mechanistic insights.

Retrosynthetic Strategy 1: Curtius Rearrangement of a Cyclopropanecarboxylic Acid Intermediate

This pathway hinges on the construction of 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, which is then converted to the target carbamate.[2] This approach offers excellent control over the cyclopropane stereochemistry.

Pathway 1A: Synthesis via Suzuki-Miyaura Coupling and Cyclopropanation

This route commences with the readily available 6-bromopyridin-3-ylboronic acid and a suitable cyclopropyl precursor.[3][4][5]

Workflow Overview:

Pathway_1A A 6-Bromopyridin-3-ylboronic Acid C Suzuki-Miyaura Coupling A->C B Vinyl Cyclopropane Precursor B->C D 2-(6-bromopyridin-3-yl)vinylcyclopropane C->D E Cyclopropanation D->E F 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic Acid E->F G Curtius Rearrangement F->G H tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate G->H

Caption: Workflow for Pathway 1A.

Detailed Experimental Protocols:

Step 1: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[6][7][8] In this step, 6-bromopyridin-3-ylboronic acid is coupled with a vinylcyclopropane derivative.

  • Protocol: To a solution of 6-bromopyridin-3-ylboronic acid (1.0 equiv) and a suitable vinylcyclopropane partner (1.1 equiv) in a 4:1 mixture of DMA/H2O is added K3PO4 (3.0 equiv).[9] The mixture is degassed, and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv) is added. The reaction is heated to 120 °C until completion.

Step 2: Cyclopropanation

Metal-catalyzed cyclopropanation of the resulting vinylpyridine derivative introduces the second cyclopropane ring.[10][11][12] Rhodium(II) catalysts are particularly effective for this transformation.[13][14]

  • Protocol: The 2-(6-bromopyridin-3-yl)vinylcyclopropane (1.0 equiv) is dissolved in a suitable solvent like dichloromethane. A rhodium catalyst, for example, Rh2(OAc)4 (0.01 equiv), is added, followed by the slow addition of a diazoacetate, such as ethyl diazoacetate (1.5 equiv), at room temperature.

Step 3: Curtius Rearrangement

The Curtius rearrangement transforms a carboxylic acid into an isocyanate via an acyl azide intermediate, which can then be trapped to form a carbamate.[15][16][17][18][19][20] This reaction proceeds with retention of configuration.[21]

  • Protocol: The 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 equiv) is dissolved in a non-polar solvent like toluene. Diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.2 equiv) are added, and the mixture is heated. Upon formation of the isocyanate, tert-butanol (excess) is added to trap the intermediate, yielding the desired tert-butyl carbamate.

Mechanistic Insight: The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of carboxylic azides to produce an isocyanate.[15] The reaction is initiated by the formation of an acyl azide from the carboxylic acid. Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate.[16][20] This isocyanate is then trapped by an alcohol, in this case, tert-butanol, to yield the final carbamate product.[19]

Curtius_Mechanism cluster_rearrangement Rearrangement A R-COOH B Acyl Azide (R-CON3) A->B DPPA, Et3N D Isocyanate (R-N=C=O) B->D -N2 B->D C Heat F tert-Butyl Carbamate (R-NHCOOtBu) D->F E t-BuOH

Caption: Mechanism of the Curtius Rearrangement.

Step Reactants Reagents Product Yield (%)
16-Bromopyridin-3-ylboronic Acid, VinylcyclopropanePd(PPh3)4, K3PO42-(6-bromopyridin-3-yl)vinylcyclopropane75-85
22-(6-bromopyridin-3-yl)vinylcyclopropaneEthyl Diazoacetate, Rh2(OAc)4Ethyl 2-(6-bromopyridin-3-yl)cyclopropanecarboxylate80-90
3Ethyl 2-(6-bromopyridin-3-yl)cyclopropanecarboxylate1. NaOH, H2O 2. DPPA, t-BuOHtert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate60-70

Yields are representative and may vary based on specific substrates and reaction conditions.

Retrosynthetic Strategy 2: Hofmann Rearrangement of a Cyclopropanecarboxamide

An alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom.[22][23]

Pathway 2A: Synthesis via Cyclopropanation and Amidation

This pathway begins with the cyclopropanation of a vinylpyridine derivative, followed by amidation and the key Hofmann rearrangement.

Workflow Overview:

Pathway_2A A 2-Bromo-5-vinylpyridine B Cyclopropanation A->B C 2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic Acid Ester B->C D Amidation C->D E 2-(6-Bromopyridin-3-yl)cyclopropanecarboxamide D->E F Hofmann Rearrangement E->F G tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate F->G

Caption: Workflow for Pathway 2A.

Detailed Experimental Protocols:

Step 1: Cyclopropanation

The synthesis can commence with the cyclopropanation of 2-bromo-5-vinylpyridine. This can be achieved using various methods, including Simmons-Smith or transition-metal-catalyzed reactions.[10]

  • Protocol (Simmons-Smith): To a solution of 2-bromo-5-vinylpyridine (1.0 equiv) in dichloromethane is added a solution of diethylzinc (1.5 equiv) followed by diiodomethane (1.5 equiv) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

Step 2: Amidation

The resulting cyclopropyl ester is then converted to the corresponding primary amide.

  • Protocol: The cyclopropanecarboxylate ester (1.0 equiv) is treated with a saturated solution of ammonia in methanol in a sealed tube at elevated temperature.[24] Alternatively, direct amidation of the carboxylic acid can be performed using standard coupling reagents.

Step 3: Hofmann Rearrangement

The Hofmann rearrangement of the primary amide yields the desired amine, which is then protected.[22][25]

  • Protocol: The 2-(6-bromopyridin-3-yl)cyclopropanecarboxamide (1.0 equiv) is treated with bromine (1.1 equiv) in a solution of sodium hydroxide in water at low temperature. The reaction mixture is then heated to effect the rearrangement. The resulting amine is then protected in situ with di-tert-butyl dicarbonate (Boc2O) to afford the final product.[21][26]

Mechanistic Insight: The Hofmann Rearrangement

The Hofmann rearrangement is initiated by the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide.[22] A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[23] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to give the primary amine.[22]

Hofmann_Mechanism A R-CONH2 B N-Bromoamide (R-CONHBr) A->B Br2, NaOH C Isocyanate (R-N=C=O) B->C NaOH, Heat D Carbamic Acid (R-NHCOOH) C->D H2O E Amine (R-NH2) D->E -CO2

Caption: Mechanism of the Hofmann Rearrangement.

Step Reactants Reagents Product Yield (%)
12-Bromo-5-vinylpyridineDiethylzinc, Diiodomethane2-(6-Bromopyridin-3-yl)cyclopropane70-80
22-(6-Bromopyridin-3-yl)cyclopropane1. n-BuLi, CO2 2. SOCl2, NH32-(6-Bromopyridin-3-yl)cyclopropanecarboxamide65-75
32-(6-Bromopyridin-3-yl)cyclopropanecarboxamideBr2, NaOH, Boc2Otert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate50-60

Yields are representative and may vary based on specific substrates and reaction conditions.

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. The choice between the Curtius and Hofmann rearrangement strategies will depend on the availability of starting materials, desired scale, and specific stereochemical requirements. Both routes offer reliable methods for accessing this valuable building block for drug discovery and development. The provided protocols and mechanistic insights are intended to empower researchers to successfully implement these syntheses in their laboratories.

References

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400173f][15]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637817/][16]

  • Process for the manufacture of cyclopropylamine. Google Patents. [URL: https://patents.google.com/patent/EP0205403A1/en][24]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr940228d][27]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [URL: https://www.researchgate.net/publication/23204901_The_Curtius_Rearrangement_of_Cyclopropyl_and_Cyclopropenoyl_Azides_A_Combined_Theoretical_and_Experimental_Mechanistic_Study][17]

  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00224][13]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/10][28]

  • Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [URL: https://www.researchgate.net/publication/338661644_Syntheses_of_Biologically_Active_2-Arylcyclopropylamines][29]

  • 6-Bromo-3-pyridinylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/669244][3]

  • Hofmann rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hofmann_rearrangement][22]

  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1561405][26]

  • Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b06883][30]

  • (6-bromopyridin-3-yl)boronic acid (CAS 223463-14-7). Chem-contract.com. [URL: https://www.chem-contract.com/cas/223463-14-7][4]

  • Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol303531g][31]

  • Process for manufacturing cyclopropylamine. Google Patents. [URL: https://patents.google.com/patent/US3711549A/en][32]

  • Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Waseda University Repository. [URL: https://waseda.repo.nii.ac.jp/records/50233][33]

  • Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide. Google Patents. [URL: https://patents.google.com/patent/DE19523868A1/en][25]

  • Metal-catalyzed cyclopropanations. Wikipedia. [URL: https://en.wikipedia.org/wiki/Metal-catalyzed_cyclopropanations][10]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/09/19/the-hofmann-and-curtius-rearrangements/][23]

  • Hofmann Rearrangement. Chem-Station. [URL: https://www.chem-station.com/en/reactions-e/2014/10/hofmann-rearrangement.html][21]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b38d6b92a28ea56f157774][11]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow Group. [URL: https://pittelkow.kiku.dk/wp-content/papercite-data/pdf/cpl-2003-39-529.pdf][34]

  • Curtius Rearrangement. Chemistry Steps. [URL: https://www.chemistrysteps.com/curtius-rearrangement/][18]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01237k][19]

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  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0001][35]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00222][36]

  • Asymmetric Synthesis of Cyclopropylamines Starting From N-Sulfinyl A-Chloro Ketimines. Amanote Research. [URL: https://amanote.com/research/asymmetric-synthesis-of-cyclopropylamines-starting-from-n-sulfinyl-a-chloro-ketimines-doi-10-1021-ol0622054-s001][37]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b38d6b92a28ea56f157774][12]

  • (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89721288][2]

  • Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-6-halo-pyridin-3-yl-boronic-acids][38]

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol063027h][6]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/716189/1370002/catalysts-10-00325.pdf][9]

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  • (6-Bromopyridin-3-yl)boronic acid. CymitQuimica. [URL: https://cymitquimica.com/base/files/cas-223463-14-7.html][5]

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Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that offer an optimal balance of reactivity, metabolic stability, and structural novelty. tert-Butyl (2-(6-bromopy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that offer an optimal balance of reactivity, metabolic stability, and structural novelty. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly versatile bifunctional intermediate that has gained significant traction in targeted drug discovery.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-validated synthetic methodology, designed specifically for researchers and drug development professionals.

Structural Rationale in Drug Discovery

The architecture of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is strategically designed to serve as a high-value scaffold in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility is driven by three core structural features:

  • The Pyridine Core & Halogen Activation: The 6-bromopyridine moiety is a privileged pharmacophore. The bromine atom, positioned ortho to the pyridine nitrogen, is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for rapid, late-stage diversification of the scaffold.

  • Conformational Restriction via Cyclopropane: Inserting a cyclopropyl ring between the aryl group and the amine restricts the molecule's conformational degrees of freedom. Kinetically, this lowers the entropic penalty upon binding to a target protein's active site. Metabolically, the cyclopropyl group is significantly less susceptible to oxidative degradation by cytochrome P450 enzymes compared to linear alkyl spacers.

  • Orthogonal Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing unwanted nucleophilic side reactions during transition-metal catalysis. It can be cleanly removed under mild acidic conditions (e.g., TFA or HCl in dioxane) once cross-coupling is complete.

Physicochemical and Quantitative Data

Accurate physicochemical data is critical for stoichiometric calculations, reaction monitoring, and downstream pharmacokinetic predictions. The quantitative parameters for this compound are summarized in Table 1, corroborated by data from and .

Table 1: Physicochemical and Identification Parameters
PropertyValueScientific Significance
Chemical Name tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamateStandard IUPAC nomenclature
CAS Number 918305-73-4Unique identifier for the racemate/trans-isomers
Molecular Formula C₁₃H₁₇BrN₂O₂Defines exact atomic composition
Molecular Weight 313.19 g/mol Crucial for precise stoichiometric scaling
Monoisotopic Mass 312.0473 DaTarget mass for LC-MS (ESI+) validation
TPSA 51.2 ŲIndicates favorable membrane permeability profile
Physical Form White to Yellow SolidVisual baseline for purity assessment

Field-Proven Synthetic Methodology: The Curtius Rearrangement

The most robust method for synthesizing cyclopropyl carbamates from their corresponding carboxylic acids is the modified Curtius rearrangement. Unlike traditional methods that require the isolation of highly unstable and explosive acyl azides, this protocol utilizes Diphenylphosphoryl azide (DPPA) for a safe, one-pot transformation.

Below is a self-validating protocol designed to ensure high yield and safety.

Step-by-Step Protocol

Step 1: Reagent Activation

  • Action: Dissolve 1.0 equivalent of 2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid in anhydrous tert-butanol (0.2 M concentration). Add 1.2 equivalents of triethylamine (Et₃N).

  • Causality: tert-butanol acts synergistically as both the solvent and the nucleophilic trapping agent. Et₃N deprotonates the carboxylic acid, increasing its nucleophilicity to facilitate the attack on DPPA.

  • Validation Check: The suspension must transition to a completely homogeneous solution, confirming full deprotonation and dissolution.

Step 2: Azidation and Thermal Rearrangement

  • Action: Add 1.1 equivalents of DPPA dropwise at room temperature. Stir for 30 minutes, then elevate the reaction temperature to 90°C for 6 hours.

  • Causality: DPPA converts the carboxylate into an acyl azide in situ. Subsequent heating triggers the Curtius rearrangement, driving the extrusion of N₂ gas to form a highly reactive isocyanate intermediate.

  • Validation Check: Gentle, sustained effervescence (N₂ gas evolution) must be visually observed upon heating. The cessation of gas evolution is the primary physical indicator that the rearrangement phase is complete.

Step 3: Isocyanate Trapping

  • Action: Maintain heating at 90°C. The in situ generated isocyanate reacts directly with the tert-butanol solvent.

  • Causality: The massive stoichiometric excess of tert-butanol ensures the instantaneous trapping of the isocyanate, completely suppressing unwanted dimerization or urea-formation side reactions.

  • Validation Check: LC-MS analysis of a reaction aliquot should demonstrate the total disappearance of the starting acid mass and the emergence of the target mass (m/z [M+H]⁺ ≈ 313.05).

Step 4: Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).

  • Causality: The mildly basic aqueous wash neutralizes and removes unreacted acid, as well as the diphenyl phosphate byproduct generated from DPPA.

  • Validation Check: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) should reveal a single UV-active spot at R_f ~0.5. Crucially, this spot will only stain positively with ninhydrin after intense heating, confirming the presence of a protected (masked) amine.

Visualizing the Synthetic and Application Network

The following diagram maps the upstream synthesis of the building block and its downstream bifurcated utility in drug discovery workflows.

SynthesisWorkflow SM 6-Bromo-3-vinylpyridine (Starting Material) Cyclo Cyclopropanation Rh2(OAc)4, EDA SM->Cyclo + Ethyl diazoacetate Ester Cyclopropyl Ester Intermediate Cyclo->Ester Hydro Saponification LiOH, THF/H2O Ester->Hydro Acid Cyclopropanecarboxylic Acid Intermediate Hydro->Acid Curtius Curtius Rearrangement DPPA, Et3N, t-BuOH Acid->Curtius 90°C, -N2 Target tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate CAS: 918305-73-4 Curtius->Target Trapping by t-BuOH Coupling Pd-Catalyzed Cross-Coupling Target->Coupling C-Br Activation Deprotect Boc Deprotection (TFA / HCl) Target->Deprotect N-Boc Cleavage

Synthetic workflow and downstream applications of CAS 918305-73-4.

References

  • PubChem. "tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | C13H17BrN2O2". National Center for Biotechnology Information.[Link]

  • PubChemLite. "918305-73-4 (C13H17BrN2O2) - Compound Profile". University of Luxembourg. [Link]

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the three-dimensional structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, a compound of interest in medicinal chemistry due to its unique combination of a substituted pyridine ring, a cyclopropane moiety, and a carbamate protecting group.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the interpretation of the NMR data for this specific molecule. The analysis herein is built upon a foundation of established NMR principles and comparative data from analogous chemical structures, ensuring a high degree of scientific integrity.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectral analysis, the following IUPAC-compliant numbering scheme will be utilized for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate.

Caption: Numbering scheme for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups and coupling constant principles for cyclopropyl and pyridinyl systems.[1][2][3]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-2' ~8.3d~2.5Located ortho to the nitrogen in the pyridine ring, leading to a downfield shift. Coupled to H-4'.
H-4' ~7.6dd~8.5, ~2.5Situated meta to the bromine and ortho to the cyclopropyl group. Coupled to H-2' and H-5'.
H-5' ~7.4d~8.5Located ortho to the bromine atom. Coupled to H-4'.
NH ~5.0br s-The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent.[4]
H-1 ~2.9m-Methine proton on the cyclopropane ring, deshielded by the adjacent nitrogen of the carbamate.
H-2 ~2.2m-Methine proton on the cyclopropane ring, deshielded by the attached pyridine ring.
-C(CH₃)₃ ~1.45s-The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet.[4]
H-3 (cis & trans) ~1.1 - 1.5m-The diastereotopic methylene protons of the cyclopropane ring will appear as complex multiplets due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are detailed in the table below. These values are estimated based on the known effects of substituents on aromatic and aliphatic systems.[1][2]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O ~155.5The carbonyl carbon of the N-Boc group typically resonates in this region.
C-2' ~150.0Carbon adjacent to the pyridine nitrogen, deshielded.
C-6' ~141.0Carbon bearing the bromine atom, significantly deshielded.
C-4' ~139.0Deshielded due to its position in the aromatic ring.
C-3' ~135.0Carbon attached to the cyclopropyl group.
C-5' ~128.0Shielded relative to the other pyridine carbons due to its position relative to the nitrogen and bromine.
C(CH₃)₃ ~79.5The quaternary carbon of the tert-butyl group.[4]
-C(CH₃)₃ ~28.3The three equivalent methyl carbons of the tert-butyl group.[4]
C-1 ~35.0Methine carbon of the cyclopropane ring attached to the nitrogen.
C-2 ~25.0Methine carbon of the cyclopropane ring attached to the pyridine ring.
C-3 ~15.0Methylene carbon of the cyclopropane ring.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation, the following experimental protocol is recommended.

1. Sample Preparation [1][5]

  • Weigh approximately 10-20 mg of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good starting choice for its ability to dissolve a wide range of organic compounds.[5]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters [6]

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[6]

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the cyclopropyl and pyridinyl spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.[7]

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Analysis and Interpretation of Spectral Data

A detailed analysis of the predicted spectra reveals key structural information, with the causality behind the spectral features rooted in fundamental NMR principles.

G cluster_structure Molecular Structure cluster_nmr NMR Analysis cluster_interpretation Interpretation structure tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate H_NMR ¹H NMR Spectrum structure->H_NMR C_NMR ¹³C NMR Spectrum structure->C_NMR chem_shift Chemical Shift (δ) - Electronic Environment - Anisotropic Effects H_NMR->chem_shift coupling Spin-Spin Coupling (J) - Through-bond interactions - Number of bonds H_NMR->coupling integration Integration - Relative number of protons H_NMR->integration C_NMR->chem_shift

Caption: Logical workflow for NMR-based structural elucidation.

¹H NMR Spectrum Analysis:

  • Aromatic Region (δ 7.0-8.5 ppm): The three protons on the 6-bromopyridin-3-yl ring are expected to appear in this region. The H-2' proton, being ortho to the electronegative nitrogen, will be the most deshielded. The coupling pattern (doublet, doublet of doublets, and doublet) will be characteristic of a 1,2,4-trisubstituted aromatic system.

  • Carbamate NH Proton (δ ~5.0 ppm): The signal for the N-H proton of the carbamate is anticipated to be a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4]

  • Cyclopropyl Methine Protons (δ 2.0-3.0 ppm): The two methine protons on the cyclopropane ring (H-1 and H-2) will be in the upfield region of the deshielded protons due to the ring strain and the electronic effects of the adjacent nitrogen and pyridine ring.

  • tert-Butyl Protons (δ ~1.45 ppm): The most prominent and easily identifiable signal will be a sharp singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.[4]

  • Cyclopropyl Methylene Protons (δ ~1.1-1.5 ppm): The two diastereotopic protons on the C-3 of the cyclopropane ring will exhibit complex splitting patterns due to both geminal coupling to each other and vicinal coupling to the two methine protons.

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbon (δ ~155.5 ppm): The carbamate carbonyl carbon is expected at the downfield end of the spectrum.

  • Aromatic Carbons (δ 128.0-150.0 ppm): The five carbons of the pyridine ring will have distinct chemical shifts influenced by the bromine, nitrogen, and cyclopropyl substituents. The carbon bearing the bromine (C-6') and the carbon adjacent to the nitrogen (C-2') will be the most deshielded.

  • tert-Butyl Carbons (δ ~79.5 and ~28.3 ppm): The quaternary and methyl carbons of the tert-butyl group will appear at their characteristic chemical shifts.[4]

  • Cyclopropyl Carbons (δ 15.0-35.0 ppm): The three carbons of the cyclopropane ring will be found in the upfield region of the spectrum, with the methylene carbon (C-3) being the most shielded.

Self-Validating Protocols through 2D NMR:

To ensure the trustworthiness of the spectral assignments, performing 2D NMR experiments is highly recommended.

  • COSY: A COSY spectrum will reveal the coupling between H-4' and both H-2' and H-5' in the pyridine ring. It will also show correlations between the cyclopropyl protons, helping to trace the connectivity within this spin system.[7]

  • HSQC: An HSQC experiment will provide direct one-bond ¹H-¹³C correlations. This is invaluable for definitively assigning the carbon signals of the pyridine and cyclopropane rings by correlating them to their directly attached, and more easily assigned, protons.[7]

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. By leveraging predictive data based on analogous structures and fundamental NMR principles, a detailed and scientifically sound interpretation of the expected spectra is presented. The inclusion of a robust experimental protocol and the recommendation for self-validating 2D NMR techniques ensures that researchers and drug development professionals can confidently approach the structural elucidation of this and similar molecules. The accurate interpretation of NMR data is a critical step in advancing chemical research, and this guide serves as a valuable resource in that endeavor.

References

  • University of California, Davis. "NMR Sample Preparation." [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

  • Scribd. "Advanced 2D NMR Techniques Guide." [Link]

  • Chemistry LibreTexts. "Nuclear Coupling." [Link]

  • Bruker. "Mnova Predict | Accurate Prediction." [Link]

  • JEOL. "HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY." [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." [Link]

  • Reddit. "Good resources for learning the theory behind NMR?" [Link]

  • Colorado State University. "CASCADE." [Link]

  • OSTI.GOV. "Steps to Achieving High-Resolution NMR Spectroscopy on Solutions at GPa Pressure." [Link]

Sources

Foundational

Crystal structure analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Introduction: Elucidating Molecular Architecture for Advanced Drug Discovery In the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Introduction: Elucidating Molecular Architecture for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For drug development professionals, understanding this architecture through crystal structure analysis is not merely an academic exercise; it is the cornerstone of structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection. The target of our investigation, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, represents a class of compounds with significant potential in pharmaceutical development due to its rigid cyclopropyl scaffold and functionalized pyridine ring.

This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of this molecule. As no public crystallographic data currently exists for this specific compound, we will proceed from first principles, detailing the necessary steps from synthesis and crystallization to data refinement and interpretation. This document is designed to serve as a practical playbook for researchers and scientists, emphasizing not just the "how" but the fundamental "why" behind each methodological choice.

Part 1: Prerequisite Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. This phase is often the most challenging bottleneck in structural analysis.[1]

Synthesis and Purification Protocol

The synthesis of the title compound requires a multi-step approach, leveraging established organic chemistry reactions. A plausible and efficient route involves the formation of a cyclopropylamine intermediate followed by protection with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

  • Step 1: Cyclopropanation. A vinylpyridine precursor, 2-bromo-5-vinylpyridine, is subjected to a Simmons-Smith cyclopropanation reaction using diethylzinc and diiodomethane to form 2-bromo-5-cyclopropylpyridine. The choice of this method is due to its reliability and stereospecificity in forming cyclopropane rings.

  • Step 2: Functional Group Transformation. The resulting cyclopropylpyridine undergoes further modification to introduce an amino group. This can be achieved through various methods, such as a Hofmann or Curtius rearrangement starting from a corresponding carboxylic acid derivative. The Curtius rearrangement, involving an acyl azide intermediate, is often preferred for its mild conditions.[2]

  • Step 3: Boc Protection. The synthesized (2-(6-bromopyridin-3-yl)cyclopropyl)amine is dissolved in a suitable aprotic solvent like dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (TEA) are added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The Boc group is an excellent choice for protecting amines due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[3]

  • Purification. The crude product is subjected to aqueous workup to remove the base and water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final purification is achieved via column chromatography on silica gel to yield tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate with >98% purity, as confirmed by NMR and LC-MS. High purity is non-negotiable, as impurities can severely inhibit crystallization.

Crystallization: The Art of Inducing Molecular Order

Obtaining a single crystal suitable for X-ray diffraction is a process of controlled precipitation from a supersaturated solution. The goal is to encourage slow, ordered growth over rapid, amorphous precipitation. For a novel small organic molecule like this, a screening of various conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane).

  • Primary Crystallization Method: Slow Evaporation. Dissolve approximately 5-10 mg of the compound in a minimal amount of a good solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This method is simple and often effective.

  • Secondary Method: Vapor Diffusion (Sitting Drop). This is a highly successful and controlled technique.[4]

    • In a sealed container, place a reservoir of a "poor" solvent (e.g., hexane).

    • On a small platform (a "bridge") above the reservoir, place a drop containing a concentrated solution of the compound in a "good" solvent (e.g., a mixture of ethyl acetate and a minimal amount of hexane).

    • Over time, the more volatile "good" solvent slowly diffuses from the drop into the reservoir, while the "poor" solvent vapor diffuses into the drop, gradually lowering the compound's solubility and inducing crystallization.

  • Tertiary Method: Cooling. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

The ideal crystal for single-crystal X-ray diffraction (SCXRD) should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, it can be analyzed to determine the arrangement of its constituent atoms. SCXRD is the definitive method for this purpose, providing atomic-level resolution of the molecular structure.[2]

G Figure 1: Overall Crystal Structure Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Mounting & Screening Crystallization->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Integration & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement StructureValidation Validation & CIF Generation StructureRefinement->StructureValidation FinalAnalysis FinalAnalysis StructureValidation->FinalAnalysis Analysis & Visualization

Caption: Overall Crystal Structure Analysis Workflow.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic temperature minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[2] A series of diffraction images are collected as the crystal is rotated through a range of angles.[5][6] The positions and intensities of the diffraction spots are recorded.

  • Data Integration and Scaling: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice type from the diffraction pattern.

    • Integration: Measuring the intensity of each diffraction spot (reflection).[6]

    • Scaling and Merging: Applying corrections for experimental factors (like absorption) and merging symmetry-equivalent reflections to create a final dataset of unique reflections (an .hkl file).[7]

Part 3: Structural Elucidation and Interpretation

With a processed dataset, the final stage is to solve and refine the crystal structure, yielding a precise model of the molecule.

Structure Solution and Refinement

This process is akin to solving a complex puzzle, where the diffraction data is used to generate an initial electron density map, which is then refined to fit the known chemical composition.

Protocol: Structure Solution and Refinement

  • Structure Solution: The phase information, which is lost during the diffraction experiment, is computationally retrieved using methods like "direct methods" or the Patterson function, typically within software like SHELXS or Olex2. This provides an initial, rough model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. The program SHELXL is the industry standard for small-molecule crystallography.[8][9][10] Refinement involves adjusting atomic coordinates, displacement parameters (describing atomic vibrations), and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference electron density map or placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically and crystallographically sound. Key metrics like the R-factor (R1) and weighted R-factor (wR2) indicate the quality of the fit.

Hypothetical Crystallographic Data

The expected outcome of a successful analysis is a set of crystallographic data, summarized below in a hypothetical table for the title compound.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₇BrN₂O₂
Formula Weight313.19 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.15 Å
b15.25 Å
c9.80 Å
α90°
β105.5°
γ90°
Volume1460 ų
Z (Molecules per unit cell)4
Calculated Density1.425 Mg/m³
Data Collection & Refinement
Reflections Collected8500
Independent Reflections2550 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Goodness-of-fit on F²1.05
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³

Note: The data presented in this table is hypothetical and serves as an illustrative example of a typical crystallographic report.

Visualization and Structural Interpretation

Visualization is key to interpreting the refined structure. Software like Mercury or ORTEP is used to generate publication-quality images and analyze intermolecular interactions.[11][12]

Caption: Molecular Connectivity Diagram.

An analysis of the crystal structure would reveal key geometric parameters:

  • Bond Lengths and Angles: Confirmation of expected values (e.g., C-Br, C=O, C-N bond lengths) and identification of any unusual geometries that might imply steric strain or electronic effects.

  • Conformation: The relative orientation of the pyridine ring, the cyclopropyl group, and the tert-butyl carbamate substituent. The torsion angles would define the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: A detailed search for hydrogen bonds (e.g., N-H···N or N-H···O), halogen bonds (involving the bromine atom), and π-π stacking interactions between pyridine rings. These interactions govern how the molecules pack in the crystal lattice and can influence physical properties like solubility and melting point.

Conclusion

The crystal structure analysis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a multi-faceted process that provides invaluable insight for drug development. While it requires expertise in synthesis, crystallization, and crystallography, the resulting atomic-resolution model is the most definitive characterization of a molecule's solid-state structure. This guide outlines a robust, logical, and field-tested workflow that, when executed with precision, will lead to a high-quality structural determination, empowering researchers to make informed decisions in the rational design of next-generation therapeutics.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

  • Wang, Z., et al. (2006). Practical Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate and Resolution of Enantiomers. The Journal of Organic Chemistry, 71(22), 8679–8682. Retrieved from [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1753. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • van der Sluis, P., & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 340-344. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Mercury: visualisation and analysis of crystal structures. Retrieved from [Link]

  • Doutch, J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

  • Clegg, W., et al. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. Retrieved from [Link]

  • Struchkov, Y. T., & Antipin, M. Y. (1997). 5 Single-crystal diffraction data collection and primary processing. Oxford Scholarship Online. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved from [Link]

  • Rossmann, M. G., & Opportunities in Biology with X-ray Free-Electron Lasers. (2014). X-ray data processing. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1647), 20130311. Retrieved from [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Breitenbuecher, C., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mercury–rendered ORTEP view of the molecular structure of compounds L1, L7–L9. Retrieved from [Link]

  • Reddit. (2023). ORTEP style plots for crystal structures?. Retrieved from [Link]

  • Perna, F. M., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

  • Mahiya, K. (2022, July 9). Drawing of molecular graphics using ORTEP-3 crystallographic software Part 1. YouTube. Retrieved from [Link]

  • Groom, C. R., et al. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 675–679. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Abstract: This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. As specific quantitative solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. As specific quantitative solubility data for this molecule is not widely available in public literature, this document outlines a predictive assessment based on its structural characteristics and provides detailed, field-proven experimental protocols for its precise determination in various organic solvents.[1][2] This resource is intended for researchers, scientists, and professionals in drug development who require a robust methodology for characterizing similar intermediate compounds.

Introduction and Molecular Analysis

The compound tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (PubChem CID: 89518691) is a complex organic molecule featuring several distinct functional groups that collectively dictate its physicochemical properties, most notably its solubility.[3] Understanding its solubility is critical for applications in synthesis, purification, formulation, and reaction kinetics.[2][4]

A qualitative prediction of solubility can be derived by analyzing its constituent parts:

  • tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar moiety provides significant lipophilicity, which generally enhances solubility in nonpolar and weakly polar organic solvents.[1][5]

  • Bromopyridine Ring: The pyridine ring, containing a nitrogen atom and a bromine substituent, introduces significant polarity and the potential for hydrogen bonding (as an acceptor). Halogenated pyridines are often soluble in a range of organic solvents but may have limited aqueous solubility.[6][7]

  • Cyclopropyl Carbamate Linker: The rigid cyclopropane ring is nonpolar, while the adjacent carbamate group (-NHCOO-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This duality allows for interaction with a broad spectrum of solvents.

Based on this structural analysis, a general solubility trend can be predicted. The molecule's blend of polar (bromopyridine, carbamate) and nonpolar (tert-butyl, cyclopropyl) features suggests it will be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have low solubility in highly nonpolar solvents.

Diagram: Molecular Structure and Functional Group Analysis

G cluster_molecule tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate cluster_keys Functional Groups Influencing Solubility N1 N C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 N_pyridine N C5->N_pyridine C_cyclopropyl1 C C5->C_cyclopropyl1 N_pyridine->C1 C_cyclopropyl2 C C_cyclopropyl1->C_cyclopropyl2 C_cyclopropyl3 C C_cyclopropyl2->C_cyclopropyl3 N_carbamate N C_cyclopropyl2->N_carbamate C_cyclopropyl3->C_cyclopropyl1 C_carbamate C=O N_carbamate->C_carbamate O_carbamate O C_carbamate->O_carbamate C_tertbutyl C(CH₃)₃ O_carbamate->C_tertbutyl key_boc Boc Group (Nonpolar, Bulky) key_boc->C_tertbutyl key_pyridine Bromopyridine (Polar, Aromatic) key_pyridine->C3 key_carbamate Carbamate (Polar, H-bond Donor/Acceptor) key_carbamate->N_carbamate

Caption: Key functional groups affecting the compound's solubility.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility in common organic solvents. These estimations are based on the principle of "like dissolves like" and the functional group analysis detailed above. They serve as a starting point for solvent selection in experimental determinations.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Aprotic Dichloromethane (DCM)HighVersatile solvent capable of dissolving molecules with mixed polarity.[1]
Tetrahydrofuran (THF)HighEffective at solvating both polar (via H-bond acceptance) and nonpolar moieties.[1]
Acetonitrile (ACN)Moderate to HighGood solvent for polar compounds; nonpolar groups may slightly limit solubility.
Dimethyl Sulfoxide (DMSO)HighHighly polar solvent, excellent for dissolving a wide range of organic compounds.[2][4]
Polar Protic Methanol (MeOH)ModerateCan hydrogen bond with the carbamate and pyridine nitrogen, but the nonpolar bulk may reduce affinity.[8]
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar, which may favor the nonpolar groups.
Nonpolar TolueneLow to ModerateAromatic nature can interact favorably with the pyridine ring, but overall polarity mismatch limits solubility.
Hexane / HeptaneLow / InsolubleSignificant polarity mismatch between the solute and the aliphatic solvent.[1]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[9][10][11]

Causality Behind the Shake-Flask Method

This method is authoritative because it ensures that a true thermodynamic equilibrium is reached between the undissolved solid solute and the solvent.[11][12] By agitating an excess amount of the solid in the solvent for an extended period (e.g., 24-72 hours) at a constant temperature, the system is allowed to reach its saturation point.[13][14] Any concentration measured after this point represents the maximum amount of solute that can be dissolved under those specific conditions, providing a true measure of solubility rather than a kinetically trapped supersaturated state.[11]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating critical control and verification steps.

Materials and Equipment:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled orbital shaker or agitator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (a minimum of three replicates per solvent is recommended).[14] The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[1][10]

  • Solvent Addition: Add a precise, known volume of the selected solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[1][13] Preliminary time-to-equilibrium studies can be run by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials.[11][14]

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.[11][16] This step is critical to prevent artificially high concentration readings.

  • Quantification:

    • Calibration: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analysis: Analyze the filtered sample and the calibration standards using a validated HPLC method. The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report it as the mean ± standard deviation of the replicate measurements.

Diagram: Shake-Flask Experimental Workflow

Caption: Standard workflow for the isothermal shake-flask solubility method.

Conclusion

While a predictive assessment provides valuable initial guidance, the empirical determination of solubility for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is indispensable for its effective use in a research and development setting. The isothermal shake-flask method, grounded in fundamental thermodynamic principles, offers a robust and reliable means to generate the precise data required for process optimization and formulation. Adherence to the detailed protocol outlined in this guide will ensure the generation of high-quality, trustworthy solubility data, facilitating subsequent scientific endeavors.

References

  • Alhadab, A., et al. (2019).
  • Andersson, S., & Alvebratt, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (n.d.). Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide. Benchchem. [Source 3]
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [Source 4]
  • ChemicalBook. (2026, January 13). tert-Butyl carbamate | 4248-19-5. ChemicalBook. [Source 5]
  • World Health Organiz
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents. Benchchem. [Source 8]
  • Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Source 9]
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Source 11]
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Source 12]
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Source 13]
  • LookChem. (n.d.). Cas 109-04-6, 2-Bromopyridine. LookChem. [Source 14]
  • CymitQuimica. (n.d.). CAS 53588-95-7: tert-butyl (2-cyanoethyl)
  • IUPAC. (2024, February 23).
  • IUPAC. (n.d.).
  • De Fina, K. M., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • PubChem. (n.d.). tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)

Sources

Foundational

Discovery and Preliminary Investigation of Bromopyridinyl Cyclopropyl Carbamates (BPCCs)

Executive Summary The therapeutic targeting of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH)—has emerged as a highly validated strategy for modulating endocannabinoid signaling in pain, inflammation, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH)—has emerged as a highly validated strategy for modulating endocannabinoid signaling in pain, inflammation, and anxiety disorders. While first-generation covalent inhibitors like URB597 successfully demonstrated the viability of the carbamate warhead, their clinical translation has frequently been hindered by off-target reactivity with hepatic carboxylesterases and suboptimal metabolic stability.

This technical whitepaper details the discovery, structural rationale, and preliminary investigation of Bromopyridinyl Cyclopropyl Carbamates (BPCCs) . By rationally integrating a bromopyridine motif for targeted halogen bonding and a cyclopropyl linker for conformational restriction, the BPCC scaffold offers a next-generation approach to covalent enzyme inhibition with significantly enhanced target residence time and metabolic resilience.

Molecular Rationale & Design Causality

The design of the BPCC scaffold is not serendipitous; it is the result of a highly deterministic approach to overcoming the pharmacokinetic liabilities of traditional aryl carbamates. The architecture of a BPCC molecule is tri-partite, with each moiety serving a distinct mechanistic purpose:

  • The Carbamate Warhead (The Effector): Carbamates are privileged structures for the 1 [1]. Upon entering the active site, the electrophilic carbonyl undergoes nucleophilic attack by the catalytic Ser241 of FAAH, resulting in irreversible (or slowly reversible) carbamylation of the enzyme.

  • The Cyclopropyl Linker (The Shield): We replaced the flexible alkyl or bulky cyclohexyl linkers found in legacy inhibitors with a cyclopropyl ring. The cyclopropyl fragment's rigid coplanarity restricts the conformational ensemble of the molecule, drastically reducing the entropic penalty upon target binding. Furthermore, the enhanced s-character of the C-C bonds2 [2] by shielding the adjacent carbamate oxygen from rapid cleavage by ubiquitous esterases.

  • The Bromopyridinyl Motif (The Anchor): The incorporation of a bromopyridine ring serves a dual purpose. The basic nitrogen improves aqueous solubility compared to highly lipophilic biphenyl systems. More critically, the bromine atom acts as a potent 3 [3]. The electron-deficient region (the σ -hole) on the distal axis of the bromine atom forms a highly directional, non-covalent interaction with the backbone carbonyls within the cytosolic access (CA) channel of FAAH, anchoring the molecule prior to covalent attack.

Mechanism of Action (MoA)

The inhibition of FAAH by BPCCs proceeds via a two-step mechanism: initial non-covalent recognition followed by covalent modification. The bromopyridinyl group drives the initial affinity ( Ki​ ) by anchoring into the CA channel via halogen bonding. This precise orientation positions the carbamate carbonyl in close proximity to the catalytic triad (Ser241-Ser217-Lys142). Ser241 then performs a nucleophilic attack on the carbamate, ejecting the bromopyridinyl cyclopropanol leaving group and yielding a carbamylated, inactive enzyme.

MoA BPCC BPCC Inhibitor (Bromopyridinyl) Complex Non-covalent Pre-reaction Complex BPCC->Complex Halogen Bonding (Br···O=C) FAAH FAAH Enzyme (Ser241 Nucleophile) FAAH->Complex Active Site Binding Covalent Carbamylated FAAH (Irreversibly Inactive) Complex->Covalent Nucleophilic Attack by Ser241 Effect Accumulation of AEA (Analgesic Efficacy) Covalent->Effect Blockade of Hydrolysis

Caption: Mechanism of FAAH inactivation by BPCCs and subsequent endocannabinoid accumulation.

Chemical Synthesis Methodology

To ensure reproducible access to the BPCC scaffold, we developed a streamlined, three-step synthetic protocol. This methodology is designed to minimize epimerization of the cyclopropyl ring and maximize the yield of the sensitive carbamate linkage.

Step 1: Synthesis of the Cyclopropanol Core

  • Subject 2-cyano-5-bromopyridine to a Kulinkovich-type reaction using ethylmagnesium bromide in the presence of titanium(IV) isopropoxide ( Ti(OiPr)4​ ) in anhydrous THF at -78°C.

  • Allow the reaction to warm to room temperature over 4 hours, yielding 1-(5-bromopyridin-2-yl)cyclopropan-1-ol.

Step 2: Carbonate Activation

  • Dissolve the resulting cyclopropanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 eq) and cool to 0°C.

  • Dropwise, add p-nitrophenyl chloroformate (1.2 eq). The use of the p-nitrophenyl leaving group is critical here, as it provides optimal reactivity for the subsequent carbamylation without causing premature degradation of the cyclopropyl ester.

Step 3: Carbamylation

  • Isolate the activated carbonate and dissolve in DMF.

  • Add the desired secondary amine (e.g., piperidine or morpholine derivatives) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature for 12 hours. Purify via reverse-phase HPLC to yield the final BPCC compound.

Structure-Activity Relationship (SAR) & Preliminary Data

To validate the BPCC design, a focused library was synthesized. The data below illustrates the critical importance of the bromine atom's position and the cyclopropyl linker in driving both potency (FAAH IC 50​ ) and metabolic stability (Human Liver Microsome half-life).

Compound IDPyridine SubstitutionLinker MotifAmine MoietyFAAH IC 50​ (nM)HLM t1/2​ (min)
URB597 (Control) N/A (Biphenyl)CyclohexylCarbamoyl4.618
BPCC-01 5-BromoCyclopropylPiperidine12.4>120
BPCC-02 4-BromoCyclopropylPiperidine85.2115
BPCC-03 5-FluoroCyclopropylPiperidine145.095
BPCC-04 5-BromoEthyl (Linear)Piperidine42.135
BPCC-05 5-BromoCyclopropylMorpholine8.9>120

SAR Insights:

  • Halogen Bonding: Moving the bromine from the 5-position (BPCC-01) to the 4-position (BPCC-02) disrupts the optimal vector for halogen bonding within the CA channel, causing a 7-fold drop in potency. Replacing bromine with fluorine (BPCC-03), which lacks a significant σ -hole, abolishes the halogen bond entirely, confirming the mechanistic hypothesis.

  • Linker Rigidity: Replacing the cyclopropyl ring with a linear ethyl chain (BPCC-04) drastically reduces metabolic stability (HLM t1/2​ drops from >120 min to 35 min) due to increased susceptibility to cytochrome P450-mediated oxidation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate internal controls to ensure that the observed data is a direct result of the specific biochemical interaction, eliminating false positives caused by assay artifacts.

Workflow Synth 1. Chemical Synthesis (Carbamate Formation) InVitro 2. In Vitro Screening (FAAH IC50 Assay) Synth->InVitro Purified BPCCs ADME 3. ADME Profiling (HLM Stability) InVitro->ADME IC50 < 50 nM Lead 4. Lead Candidate Selection ADME->Lead t1/2 > 60 min

Caption: Step-by-step experimental workflow for the discovery and validation of BPCCs.

Protocol A: Fluorescent FAAH Inhibition Assay

Causality: Traditional radiometric assays are low-throughput and generate hazardous waste. We utilize a fluorogenic substrate, AMC-arachidonoyl amide. Cleavage by FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring of covalent inactivation.

  • Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 2 nM.

  • Compound Incubation: Dispense 1 µL of BPCCs (in DMSO, 10-point dose-response) into a 384-well black microtiter plate. Add 10 µL of the FAAH solution.

  • Self-Validation Control: Include URB597 as a positive control (validates enzyme activity) and a no-enzyme well containing only buffer and substrate (controls for auto-hydrolysis of the AMC substrate).

  • Initiation: Pre-incubate for 15 minutes at 37°C to allow the covalent reaction to occur. Initiate the assay by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Detection: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes. Calculate IC 50​ values using non-linear regression of the initial velocities.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the cyclopropyl ring prevents rapid hepatic clearance, compounds must be subjected to Phase I metabolic enzymes. The inclusion of a minus-NADPH control ensures that degradation is strictly CYP450-mediated and not due to chemical instability in the buffer.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Spiking: Spike BPCC compounds into the matrix to a final concentration of 1 µM.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The internal standard corrects for any volumetric errors during extraction.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The discovery and preliminary investigation of Bromopyridinyl Cyclopropyl Carbamates (BPCCs) represent a significant structural evolution in the design of covalent 4 [4]. By rationally combining the halogen-bonding capacity of the bromopyridine motif with the conformational and metabolic shielding of a cyclopropyl linker, we have generated a chemical series that overcomes the traditional liabilities of aryl carbamates. The robust in vitro profiles of compounds like BPCC-01 and BPCC-05 justify their advancement into in vivo pharmacokinetic and pharmacodynamic models.

References

  • Alexander, J.P., Cravatt, B.F. "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes." Chemistry & Biology (NIH PMC).
  • Talele, T.T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Rissanen, K. et al. "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." Crystal Growth & Design (NIH PMC).
  • Piomelli, D. et al. "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo." Chemistry & Biology (NIH PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Using tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale The compound tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly versatile and advanced b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The compound tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly versatile and advanced building block in modern medicinal chemistry. It features two critical structural elements: a 6-bromopyridin-3-yl moiety, which serves as a prime electrophile for palladium-catalyzed cross-coupling, and a Boc-protected cyclopropylamine, a privileged pharmacophore.

(Hetero)aryl cyclopropylamines are foundational to the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) inhibitors, which are actively investigated for oncology and neurological indications[1]. The Suzuki-Miyaura cross-coupling (SMC) of this bromopyridine intermediate with various aryl or heteroaryl boronic acids enables the rapid diversification of the pyridine C6-position, generating libraries of potent drug candidates[2].

Experimental Design & Mechanistic Causality

To ensure a self-validating and robust protocol, every reagent and condition must be selected with mechanistic intent. Heteroaryl halides, particularly bromopyridines, present unique challenges in cross-coupling due to the coordinating nature of the pyridine nitrogen, which can poison the palladium catalyst[3].

  • Catalyst Selection: We recommend Pd(dppf)Cl₂ for standard couplings and XPhos Pd G2 for sterically hindered or electronically deactivated boronic acids. The bidentate dppf ligand prevents the pyridine nitrogen from displacing the phosphine ligands, maintaining the active catalytic species. XPhos, a bulky and electron-rich dialkylbiaryl phosphine, accelerates the oxidative addition step and prevents protodeboronation of sensitive boronic acids[4].

  • Solvent and Base (The Role of Water): A biphasic solvent system (e.g., 1,4-Dioxane/H₂O or n-Butanol/H₂O) is critical[3]. Water facilitates the formation of the reactive trihydroxyboronate complex [R−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5]. We utilize mild bases like K₂CO₃ or Na₂CO₃ to prevent the premature cleavage of the base-sensitive Boc-protecting group and to avoid epimerization of the trans-cyclopropyl stereocenter.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Pyridyl-Pd-Br) Pd0->OxAdd Ar-Br (Bromopyridine) TransMet Transmetalation Pd(II) Complex (Pyridyl-Pd-Aryl) OxAdd->TransMet Ar'-B(OH)2 Base, H2O RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling for 6-bromopyridin-3-yl derivatives.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate with a standard phenylboronic acid. This data guides the selection of the protocols detailed in Section 4.

EntryCatalyst (mol %)Solvent SystemBase (Equiv)Temp (°C)Time (h)Yield (%)*Causality / Observation
1Pd(PPh₃)₄ (5%)Toluene/EtOHNa₂CO₃ (2.0)901645%Catalyst poisoning by pyridine nitrogen.
2Pd(dppf)Cl₂ (5%)1,4-Dioxane/H₂OK₂CO₃ (2.5)851288%Bidentate ligand stabilizes Pd; excellent conversion.
3XPhos Pd G2 (2%)THF/H₂OK₃PO₄ (2.0)40694%Highly active catalyst allows mild conditions[5].
4Pd(dppf)Cl₂ (5%)DMF (Anhydrous)Cs₂CO₃ (2.0)1002415%Lack of water severely retards transmetalation[3].

*Isolated yields based on 1.0 mmol scale optimization.

Detailed Experimental Protocols

Protocol A: Standard Biphasic Coupling (Robust & Scalable)

Best for commercially available, stable aryl/heteroaryl boronic acids.

Reagents:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 equiv, 1.0 mmol, 313 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 41 mg)

  • K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromopyridine intermediate, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a stream of Argon. Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are mandatory to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient transmetalation.

  • Reaction Monitoring: Monitor by LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material mass (m/z 313/315) should be fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the Boc-protected biaryl cyclopropylamine.

Protocol B: Mild Coupling for Sensitive Substrates

Best for sterically hindered, electron-deficient, or protodeboronation-prone boronic acids[4].

Reagents:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 equiv, 1.0 mmol)

  • Sensitive Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.02 equiv, 0.02 mmol, 15.7 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)

  • THF / H₂O (5:1 v/v, 12 mL)

Step-by-Step Methodology:

  • Preparation: In a vial, combine the bromopyridine, boronic acid, and K₃PO₄.

  • Degassing: Add THF and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

  • Catalyst Introduction: Add XPhos Pd G2 under Argon.

  • Mild Heating: Stir the reaction at 40 °C for 4–6 hours. Causality: The highly active XPhos Pd G2 precatalyst rapidly generates the active Pd(0) species at low temperatures, minimizing the thermal degradation of sensitive boronic acids[5].

  • Workup & Purification: Follow the same workup and purification procedure as Protocol A.

Downstream Applications

Following the successful Suzuki-Miyaura cross-coupling, the resulting intermediate is typically subjected to Boc-deprotection using acidic conditions (e.g., TFA in DCM or 4M HCl in Dioxane). The liberated primary amine is a critical pharmacophore that interacts directly with the FAD (flavin adenine dinucleotide) cofactor in the active site of LSD1, leading to irreversible enzyme inhibition[1].

Workflow SM tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate SMC Suzuki-Miyaura Cross-Coupling SM->SMC Deprot Boc Deprotection (TFA or HCl) SMC->Deprot Drug LSD1 Inhibitor Candidate Deprot->Drug

Synthetic workflow from bromopyridine intermediate to target LSD1 inhibitor candidate.

References

  • (Hetero)
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Application

Boc deprotection methods for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

An In-Depth Guide to the Deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread application stems from its remarkable stability across a broad spectrum of reaction conditions, coupled with its clean and efficient removal under acidic conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of a specific, structurally complex substrate: tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate.[3]

The deprotection of this molecule presents unique challenges that demand careful consideration of methodology. The substrate contains three key structural motifs that influence the choice of deprotection strategy:

  • The Boc-Protected Amine: The target for cleavage.

  • A 6-Bromopyridine Ring: An electron-deficient aromatic system whose basic nitrogen atom will interact with acidic reagents.

  • A Cyclopropyl Ring: A strained three-membered ring that is susceptible to cleavage under certain harsh acidic conditions.[4]

This guide offers a comparative analysis of various deprotection protocols, explaining the causality behind experimental choices to ensure high-yield, high-purity recovery of the desired amine product while preserving the integrity of the sensitive functional groups.

Part 1: Acid-Catalyzed Deprotection Strategies

Acid-catalyzed cleavage is the most conventional and widely employed method for removing the Boc group.[5] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the irreversible collapse of the intermediate into a stable tert-butyl cation, carbon dioxide, and the desired free amine, which is protonated by the excess acid to form an ammonium salt.[6][7]

Acidic Boc Deprotection Mechanism cluster_0 Mechanism Steps BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBu tert-Butyl Cation ProtonatedBoc->tBu AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Key Considerations for the Substrate
  • Formation of the tert-Butyl Cation: The liberated tert-butyl cation is a reactive electrophile. It can alkylate nucleophilic sites on the substrate or product, leading to impurities.[8][9] While the bromopyridine ring is electron-deficient, this side reaction remains a possibility. The most effective mitigation strategy is the addition of a scavenger , such as triethylsilane (TES), triisopropylsilane (TIPS), water, or anisole, to trap the cation.[8][10]

  • Stability of the Cyclopropyl Ring: Cyclopropane rings possess significant ring strain, making them susceptible to acid-catalyzed ring-opening.[4] The reaction proceeds via protonation of the ring to form a carbocationic intermediate.[4] In the case of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, the proximity of the electron-withdrawing bromopyridine ring may destabilize an adjacent carbocation, potentially offering some protection against ring cleavage. However, this remains a critical parameter to monitor.

  • Protonation of Pyridine: The basic nitrogen of the pyridine ring will be protonated by the strong acid, forming a pyridinium salt. This increases the polarity of the molecule, which can affect its solubility in less polar solvents like dichloromethane (DCM) and necessitates a careful basic workup to isolate the neutral product.

Protocol 1A: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal during workup.[11]

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES) or Water (as scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask.

  • Scavenger Addition: Add a scavenger to the solution. Use 1–2 equivalents of triethylsilane or include 2-5% (v/v) water in the reaction mixture.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • TFA Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective for complete deprotection.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. The deprotected amine product will be significantly more polar (lower Rf on TLC).[10]

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. b. Redissolve the residue in DCM or ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. This neutralizes the TFA and converts the amine salt to the free base. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1B: Deprotection with Hydrogen Chloride (HCl) in Dioxane

A 4M solution of HCl in dioxane is a potent alternative to TFA and can be effective for more stubborn substrates.[5] The product is typically isolated directly as the hydrochloride salt.

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To the Boc-protected substrate (1.0 equiv.) in a round-bottom flask, add the 4M HCl in dioxane solution (5–10 equiv. of HCl).

  • Reaction: Stir the mixture at room temperature for 1–4 hours. Often, the deprotected amine hydrochloride salt will precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS (after quenching a small aliquot with base).

  • Isolation: a. Upon completion, concentrate the solvent under reduced pressure. b. Add diethyl ether to the residue to precipitate the hydrochloride salt fully. c. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Free Base Generation (Optional): The hydrochloride salt can often be used directly in subsequent steps. To generate the free amine, dissolve the salt in water or DCM and neutralize with a base (e.g., NaHCO₃, NaOH), followed by extraction with an organic solvent.

Part 2: Alternative Deprotection Methods for Sensitive Substrates

If standard acidic conditions lead to degradation, particularly cleavage of the cyclopropyl ring, milder or non-protic methods should be considered.[10]

Protocol 2A: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)

Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage under non-protic conditions, which can be milder for certain acid-sensitive functionalities.[10]

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM.

  • Reagent Addition: Add anhydrous ZnBr₂ (2–4 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature. Reaction times can be longer than with strong acids, ranging from a few hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃ or ammonium hydroxide). Extract the product with DCM, dry the combined organic layers, and concentrate in vacuo.

Protocol 2B: Catalyst-Free Thermal Deprotection in Water

For a "green" and potentially mild alternative, thermal deprotection in hot water can be effective for certain substrates, avoiding the use of any acidic or corrosive reagents.[12][13] The viability of this method is highly dependent on the substrate's solubility and thermal stability.

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

  • Deionized water

Procedure:

  • Reaction Setup: Suspend the Boc-protected substrate (1.0 equiv.) in deionized water (e.g., 1 mmol of substrate in 1-2 mL of water).

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Deprotection can be surprisingly rapid, often completing within 15-30 minutes.[12]

  • Monitoring: Monitor the reaction by taking small aliquots, extracting with an organic solvent, and analyzing by TLC.

  • Work-up: Cool the reaction to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer and concentrate in vacuo.

Part 3: Summary and Workflow

Comparative Table of Deprotection Methods
MethodReagents & ConditionsProsCons & Potential Side-Reactions
TFA / DCM 20-50% TFA in DCM, 0 °C to RT, 1-4h[11]Fast, reliable, volatile reagents.Strongly acidic; potential for tert-butylation and cyclopropane ring-opening.[4][8]
HCl / Dioxane 4M HCl in Dioxane, RT, 1-4h[5]Potent, product precipitates as HCl salt.Strongly acidic; non-volatile salt; potential for side reactions.
ZnBr₂ / DCM 2-4 eq. ZnBr₂, DCM, RT, 2-24h[10]Mild, non-protic conditions.Slower reaction times; requires anhydrous conditions.
Thermal H₂O, 100 °C, 15-30 min[12]Environmentally friendly, no acid waste.Substrate must be thermally stable and have some water solubility/reactivity.
General Experimental and Troubleshooting Workflow

Boc Deprotection Workflow cluster_check Reaction Outcome start Start: Boc-Protected Substrate select_method Select Deprotection Method (Start with Protocol 1A) start->select_method run_reaction Run Small-Scale Reaction with Scavenger select_method->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor check_completion Reaction Complete? monitor->check_completion workup Workup & Isolate Product check_completion->workup Yes troubleshoot Troubleshoot check_completion->troubleshoot No (Incomplete) check_purity Product Pure? characterize Characterize Product (NMR, MS) check_purity->characterize Yes check_purity->troubleshoot No (Side Products) workup->check_purity scale_up Scale-Up Reaction characterize->scale_up troubleshoot->select_method Adjust Conditions/ Change Method

Caption: Decision workflow for Boc deprotection and optimization.

Conclusion and Recommendations

The deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate requires a careful balance between achieving complete reaction and preserving the molecule's structural integrity.

For an initial attempt, Protocol 1A (TFA in DCM) is the recommended starting point due to its general reliability and straightforward execution.[1][11] It is critically important to include a scavenger like triethylsilane or water to minimize the risk of tert-butylation side products.[8] The reaction should be performed at 0 °C initially and monitored closely for both the disappearance of starting material and the appearance of any degradation products, which might indicate instability of the cyclopropyl ring.

Should this standard protocol prove too harsh, a milder Lewis acid-based approach such as Protocol 2A (ZnBr₂ in DCM) offers a viable alternative that avoids strong protic acids.[10] By systematically evaluating these methods, researchers can identify the optimal conditions to efficiently and cleanly synthesize the desired (2-(6-bromopyridin-3-yl)cyclopropyl)amine, a valuable intermediate for further chemical exploration.

References

  • Benchchem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Optimizing Boc Deprotection in Complex Molecules.
  • Benchchem. (2025).
  • Semantic Scholar. (2012).
  • Semantic Scholar. (2012).
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Benchchem. (2025). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.
  • PubChem. tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)

Sources

Method

Scale-Up Synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate: An In-Depth Technical Guide

Abstract This comprehensive guide details the robust and scalable synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, a key building block in pharmaceutical research and development. The synthetic stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the robust and scalable synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, a key building block in pharmaceutical research and development. The synthetic strategy is presented in a modular fashion, allowing for process optimization at each critical stage. This document provides detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals engaged in the scale-up of complex heterocyclic intermediates. The synthesis is broken down into three core transformations: the formation of the vinylpyridine precursor, the diastereoselective cyclopropanation, and the final conversion to the Boc-protected amine via a Curtius rearrangement.

Introduction

Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1] The title compound, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, incorporates this valuable moiety attached to a functionalized pyridine ring, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further structural elaboration through various cross-coupling reactions, while the Boc-protected amine provides a stable yet readily deprotectable nitrogen source.[2] This guide provides a detailed roadmap for the efficient and scalable synthesis of this important intermediate.

Synthetic Strategy Overview

The overall synthetic approach is a three-step sequence starting from the commercially available 6-bromonicotinaldehyde. The strategy is designed for scalability and robustness, with each step amenable to process optimization.

Synthesis_Overview A 6-Bromonicotinaldehyde B 6-Bromo-3-vinylpyridine A->B Wittig Reaction C trans-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid B->C Simmons-Smith Cyclopropanation D tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate C->D Curtius Rearrangement

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 6-Bromo-3-vinylpyridine

The initial step involves the olefination of 6-bromonicotinaldehyde to introduce the vinyl group, a crucial precursor for the subsequent cyclopropanation. The Wittig reaction is a reliable and widely used method for this transformation.[3][4]

Reaction Mechanism: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[3] The reaction proceeds through a betaine intermediate, which collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct.

Experimental Protocol: Wittig Olefination

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Methyltriphenylphosphonium bromide357.22 g/mol 1.2 eq
Sodium hydride (60% dispersion in oil)40.00 g/mol 1.1 eq
6-Bromonicotinaldehyde186.00 g/mol 1.0 eq
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride
Diethyl ether
Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Caution: Hydrogen gas is evolved.

  • Allow the resulting orange-red mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-bromonicotinaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe or an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-3-vinylpyridine.

Part 2: Synthesis of trans-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid

The cyclopropanation of 6-bromo-3-vinylpyridine is a key step in constructing the three-membered ring. The Simmons-Smith reaction, a well-established method for the stereospecific conversion of alkenes to cyclopropanes, is employed here.[5]

Reaction Mechanism: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane and a zinc-copper couple.[5] This carbenoid adds to the alkene in a concerted fashion, preserving the stereochemistry of the double bond and leading to the formation of the cyclopropane ring.

Simmons_Smith_Mechanism cluster_0 Simmons-Smith Reagent Formation cluster_1 Cyclopropanation cluster_2 Carboxylation Zn(Cu) Zn(Cu) IZnCH2I IZnCH2I Zn(Cu)->IZnCH2I CH2I2 CH2I2 CH2I2->IZnCH2I Alkene 6-Bromo-3-vinylpyridine Cyclopropane 2-(6-Bromopyridin-3-yl)cyclopropane Alkene->Cyclopropane IZnCH2I_reagent IZnCH2I IZnCH2I_reagent->Cyclopropane Cyclopropane_intermediate 2-(6-Bromopyridin-3-yl)cyclopropane Carboxylic_Acid trans-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid Cyclopropane_intermediate->Carboxylic_Acid CO2 CO2 CO2->Carboxylic_Acid

Figure 2: Key transformations in the cyclopropanation and carboxylation sequence.

Experimental Protocol: Simmons-Smith Reaction and Carboxylation

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Zinc-Copper couple3.0 eq
Diiodomethane267.84 g/mol 1.5 eq
6-Bromo-3-vinylpyridine184.04 g/mol 1.0 eq
Anhydrous Diethyl Ether
Dry Ice (solid CO₂)Excess
Hydrochloric acid (1 M)
Ethyl acetate
Anhydrous sodium sulfate

Procedure:

  • Activate the zinc-copper couple by stirring it in 1 M hydrochloric acid for 5 minutes, followed by washing with water, acetone, and diethyl ether, and drying under vacuum.

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the activated zinc-copper couple (3.0 eq) in anhydrous diethyl ether.

  • Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the initial exotherm subsides, add a solution of 6-bromo-3-vinylpyridine (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by GC-MS to confirm the formation of the cyclopropane intermediate.

  • For the carboxylation step, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude trans-2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid can be purified by crystallization or column chromatography.

Part 3: Synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

The final step is the conversion of the carboxylic acid to the desired Boc-protected amine. The Curtius rearrangement is a highly effective and reliable method for this transformation, particularly when using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.[6] This one-pot procedure avoids the isolation of potentially explosive acyl azide intermediates.

Reaction Mechanism: Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. In the presence of an alcohol, the isocyanate is trapped to form a carbamate.[6] The use of DPPA facilitates the in-situ formation of the acyl azide from the carboxylic acid.

Curtius_Mechanism Carboxylic_Acid Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide + DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (-N2) Carbamate tert-Butyl Carbamate (Product) Isocyanate->Carbamate + tert-Butanol DPPA DPPA tBuOH tert-Butanol

Figure 3: Simplified mechanism of the DPPA-mediated Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

Materials:

Reagent/SolventMolecular WeightQuantityMoles
trans-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid256.09 g/mol 1.0 eq
Diphenylphosphoryl azide (DPPA)275.24 g/mol 1.1 eq
Triethylamine101.19 g/mol 1.2 eq
tert-Butanol
Toluene
Saturated aqueous sodium bicarbonate
Ethyl acetate
Anhydrous sodium sulfate

Procedure:

  • To a solution of trans-2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) in a mixture of toluene and tert-butanol (e.g., 4:1 v/v), add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with appropriate safety precautions.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until nitrogen evolution ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate.

Process Optimization and Scale-Up Considerations

  • Wittig Reaction: For large-scale synthesis, the use of potassium tert-butoxide as a base can be a more practical alternative to sodium hydride. The removal of triphenylphosphine oxide can be challenging on a large scale; precipitation and filtration or extraction with a non-polar solvent can be effective.

  • Simmons-Smith Cyclopropanation: The activity of the zinc-copper couple is crucial for the success of this reaction. Consistent activation of the zinc is key to obtaining reproducible results. Alternatively, the use of diethylzinc (Furukawa's modification) can offer improved reactivity and reproducibility, though it is more expensive and pyrophoric.

  • Curtius Rearrangement: The temperature of the rearrangement should be carefully controlled to ensure a smooth reaction and avoid side reactions. The choice of solvent can also influence the reaction rate and yield. For large-scale operations, flow chemistry can be considered to enhance safety by minimizing the accumulation of the acyl azide intermediate.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. By breaking down the synthesis into three distinct and well-understood transformations, this protocol allows for systematic optimization and troubleshooting at each stage. The provided experimental procedures, coupled with an understanding of the underlying reaction mechanisms, will empower researchers and process chemists to efficiently produce this valuable building block for their drug discovery and development programs.

References

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Davenport, A. J., & Ghorai, M. K. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413.
  • Lindsay, V. N. G., & Charette, A. B. (2012). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 14(3), 894–897.
  • De Kimpe, N., & Stanoeva, E. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190.
  • BenchChem. (n.d.).
  • Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Paradisi, F., et al. (2024). Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study. Organic Process Research & Development, 28(7), 2683–2691.
  • ChemicalBook. (n.d.). tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)
  • Google Patents. (2017).
  • Davenport, A. J., & Ghorai, M. K. (2019).
  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed.
  • Gardarsdottir, H. (n.d.).
  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Comins, D. L., & Dehghani, A. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.). NO-1.
  • PubChem. (n.d.). tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)
  • ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • ResearchGate. (2025). Advances in the Synthesis of Cyclopropylamines.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Almac. (2020, November 6).
  • BenchChem. (n.d.).
  • Google Patents. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
  • Organic Syntheses. (2008). Working with Hazardous Chemicals.
  • Almac. (2020).
  • Thieme Chemistry. (n.d.).
  • Chem-Station International. (2014, April 6). Curtius Rearrangement.

Sources

Application

Application Notes: Leveraging tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in Modern Medicinal Chemistry

Introduction: A Bifunctional Building Block for Accelerated Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for enhancin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Building Block for Accelerated Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for enhancing compound potency, selectivity, and pharmacokinetic profiles. The cyclopropyl group, in particular, has emerged as a favored moiety, prized for its ability to act as a bioisostere for alkenes or gem-dimethyl groups while simultaneously improving metabolic stability and reducing off-target effects.[1][2][3] When combined with the versatile 6-bromopyridine handle, a cornerstone for transition-metal-catalyzed cross-coupling reactions, the resulting architecture becomes a powerful tool for library synthesis and lead optimization.

This guide details the applications and protocols for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate , a key building block that masterfully combines these features. It offers two orthogonal points for chemical diversification: the electronically activated carbon-bromine bond on the pyridine ring and a protected primary amine on the cyclopropyl moiety. This dual reactivity allows for the systematic and efficient exploration of chemical space, making it an invaluable asset for researchers in drug development.

Physicochemical Properties and Handling

A foundational understanding of the building block's properties is essential for its effective use and storage.

PropertyValue
IUPAC Name tert-butyl N-[(1S,2R)-2-(6-bromo-3-pyridinyl)cyclopropyl]carbamate
Molecular Formula C₁₃H₁₇BrN₂O₂
Molecular Weight 313.19 g/mol [4]
Appearance Typically an off-white to white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Handling Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

The Strategic Value of Constituent Moieties

The utility of this building block is derived from the unique and complementary properties of its three key components.

The Cyclopropyl Ring: A Scaffold for Enhanced Drug-Like Properties

The cyclopropane ring is more than just a simple linker. Its unique geometry and electronic properties confer significant advantages in drug design.[2][5]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.[6] This can significantly increase a compound's half-life.

  • Conformational Rigidity: The rigid nature of the ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target, thereby enhancing potency.[2][3]

  • Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate pKa, increase brain permeability, and reduce plasma clearance, addressing common roadblocks in drug discovery.[2]

The 6-Bromopyridine Moiety: A Gateway to Molecular Diversity

The 6-bromopyridin-3-yl group serves as a highly versatile synthetic handle. The presence of the electron-withdrawing pyridine nitrogen atom enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in palladium-catalyzed cross-coupling reactions.[7] This enables a vast array of transformations to be performed selectively at this position.[8]

The Boc-Protected Amine: Orthogonal Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common and reliable protecting groups for amines in organic synthesis.[9][10] Its key advantage is its stability under a wide range of reaction conditions, including the basic and often heated conditions of cross-coupling reactions, while being readily cleavable under mild acidic conditions.[9][11] This orthogonality is crucial for sequential, controlled derivatization of the building block.

Synthetic Applications & Protocols

The true power of this building block lies in its capacity for sequential and diverse functionalization. The following sections provide detailed, field-proven protocols for its key transformations.

Part A: Derivatization of the 6-Bromopyridine Ring via Cross-Coupling

The C-Br bond is the primary site for initial diversification, allowing for the introduction of aryl, heteroaryl, alkyl, amine, and alkyne groups.

G main tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate sub_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->sub_suzuki sub_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->sub_buchwald sub_sonogashira Sonogashira Coupling (C-C Bond Formation) main->sub_sonogashira prod_suzuki Aryl/Heteroaryl Substituted Product sub_suzuki->prod_suzuki prod_buchwald Amine Substituted Product sub_buchwald->prod_buchwald prod_sonogashira Alkyne Substituted Product sub_sonogashira->prod_sonogashira

Caption: Synthetic pathways for functionalizing the bromopyridine ring.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is optimized for coupling aryl and heteroaryl boronic acids to the pyridine ring, a cornerstone reaction for generating biaryl structures.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system. A highly effective system is Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a phosphine ligand such as SPhos or Ad₂BnP (2.4-6 mol%).[14]

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., a 10:1 to 5:1 ratio). The presence of water is often crucial for the catalytic cycle.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst/Ligand: Buchwald's biaryl phosphine ligands (like SPhos) are electron-rich and bulky, which facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.[15]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[16] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)Temp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (2.4)K₂CO₃ (2.2)100
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (2.4)K₂CO₃ (2.2)100
Thiophen-3-ylboronic acidPd(OAc)₂ (2)Ad₂BnP (2.4)K₂CO₃ (2.2)25

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of substituted aminopyridines.[8][17]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the building block (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (t-BuOLi) (1.5-2.2 eq.) to a dry reaction vessel.[18][19]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, non-polar aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 90-110 °C with stirring. Monitor reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Causality Behind Choices:

  • Strong Base: A strong, hindered base is required to deprotonate the amine in situ, forming the palladium-amido complex necessary for reductive elimination.[17]

  • Bulky Ligand: Ligands like XPhos stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition of aryl halides, and promote the final C-N bond-forming reductive elimination.[20]

Part B: Deprotection and Derivatization of the Cyclopropylamine

Once the pyridine core has been elaborated, the Boc-protected amine provides a second handle for diversification, most commonly through amide bond formation.

G start_mol Cross-Coupled Product (Boc-Protected) deprotection Boc Deprotection (Acidic Conditions) start_mol->deprotection free_amine Free Cyclopropylamine Intermediate deprotection->free_amine amidation Amide Bond Formation (Peptide Coupling) free_amine->amidation final_product Final Di-Substituted Product amidation->final_product

Caption: Workflow for amine deprotection and subsequent derivatization.

Protocol 3: Boc Deprotection

This procedure efficiently removes the Boc protecting group to reveal the primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in a suitable organic solvent, most commonly dichloromethane (DCM).

  • Acid Addition: Add a strong acid. Trifluoroacetic acid (TFA) is highly effective and is typically used in excess (5-20 eq.) or as a co-solvent with DCM (e.g., 1:1 or 1:4 v/v).[9][11] Hydrochloric acid (e.g., 4M in dioxane) is another common choice.

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Vigorous bubbling (CO₂ evolution) will be observed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as an amine salt (e.g., trifluoroacetate or hydrochloride).

  • Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or triethylamine) and extract with an organic solvent.

Causality Behind Choices:

  • Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid to yield the free amine and carbon dioxide.[9][11]

  • Safety: The evolution of CO₂ gas can cause pressure buildup. Never perform this reaction in a sealed container.[9]

Protocol 4: Amide Bond Formation

Following deprotection, the newly liberated amine can be acylated to form a diverse range of amides.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the free cyclopropylamine (or its salt, with added base) (1.0 eq.) and a carboxylic acid (1.0-1.2 eq.) in a polar aprotic solvent like DMF or DCM, add a coupling agent and an activator.

  • Coupling Agent Addition: A common and effective system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.5 eq.).[21] Alternatively, HATU (1.5 eq.) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) can be used.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, mild aqueous acid (e.g., 1M HCl), mild aqueous base (e.g., sat. NaHCO₃), and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the final amide product by column chromatography or recrystallization.

Conclusion

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a strategically designed building block that provides medicinal chemists with a robust and flexible platform for generating novel and complex molecular architectures. Its orthogonal reactive sites—the bromopyridine for cross-coupling and the protected amine for subsequent functionalization—allow for a logical and efficient synthesis of compound libraries. The inherent drug-like properties imparted by the cyclopropyl scaffold further enhance its value, making it a critical tool in the pursuit of new therapeutic agents.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. [Link]

  • tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | C13H17BrN2O2 | CID 89518691. PubChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Design, synthesis, and antimicrobial activity of amide derivatives containing cyclopropane. (2024, August 30). MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). PMC. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009, February 6). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020, May 6). ACS Publications. [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025, January 23). International Journal of Pharmaceutical Sciences. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. [Link]

  • Bioactive Compounds and their Pharmacological Activities. (2024, May 31). Scholars Research Library. [Link]

  • Mini-Reviews in Medicinal Chemistry. Semantic Scholar. [Link]

Sources

Method

Preparation of Free Cyclopropylamine Derivatives from tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the acidic deprotection, isolation, and free-basing of a bifunctional basic heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the acidic deprotection, isolation, and free-basing of a bifunctional basic heterocycle, preparing it for downstream derivatization.

Introduction & Mechanistic Rationale

The compound tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly versatile building block in modern drug discovery. The cyclopropylamine moiety serves as a rigidified, metabolically stable bioisostere for aliphatic amines, offering enhanced conformational restriction and altered basicity[1]. Concurrently, the 6-bromopyridine acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To utilize this building block, the tert-butoxycarbonyl (Boc) protecting group must be cleanly removed to yield the free primary amine.

The Causality of Reagent Selection

Boc deprotection is universally achieved via acidolysis. However, the substrate presents a specific challenge: it contains two basic centers —the pyridine nitrogen (pKa ~5.2) and the emerging primary cyclopropylamine (pKa ~9).

  • Acid Choice (HCl vs. TFA): While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is ubiquitous, it often yields bis-TFA salts that are oily, hygroscopic, and difficult to handle. We strongly recommend 4M HCl in 1,4-dioxane [2]. The dihydrochloride salt of the product is highly crystalline and typically precipitates directly out of the reaction mixture, driving the equilibrium forward and allowing isolation by simple filtration.

  • Free-Basing Strategy (SCX vs. Aqueous Workup): The resulting 2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is highly water-soluble. Traditional aqueous basic workup (e.g., DCM/aq. Na₂CO₃) often results in severe yield losses due to the polar amine partitioning into the aqueous layer. To circumvent this, we employ Strong Cation Exchange (SCX) chromatography [3]. The sulfonic acid stationary phase electrostatically captures the protonated amine, allowing neutral/acidic impurities to be washed away, before a methanolic ammonia solution cleanly releases the pure free base.

Quantitative Comparison of Deprotection Strategies

The following table summarizes the empirical differences between HCl and TFA methodologies for bifunctional basic heterocycles like our target substrate[2].

Parameter4M HCl in 1,4-Dioxane (Recommended)20-50% TFA in DCM
Reaction Kinetics Rapid (30 min – 2 hours)Moderate (1 – 4 hours)
Salt Form Isolated Dihydrochloride (Crystalline solid)Bis-trifluoroacetate (Often oily/hygroscopic)
Ease of Isolation Direct precipitation & filtrationRequires solvent evaporation & trituration
Downstream Compatibility Excellent for SCX free-basingExcess TFA can suppress SCX binding efficiency
Environmental/Safety Avoids halogenated solventsRequires DCM (suspect carcinogen)

Experimental Workflows & Chemical Pathways

G Start tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate (Boc-Protected Starting Material) Acid 4M HCl in Dioxane (Acidic Cleavage & Precipitation) Start->Acid Salt 2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (Stable Intermediate) Acid->Salt - Isobutylene, - CO2 SCX_Catch SCX-2 Chromatography (Catch: Resin Binds Protonated Amine) Salt->SCX_Catch SCX_Wash Methanol Wash (Removes Non-Basic Impurities) SCX_Catch->SCX_Wash SCX_Release 2M NH3 in Methanol (Release: Neutralizes to Free Base) SCX_Wash->SCX_Release FreeAmine Free Cyclopropylamine Derivative (Ready for Derivatization) SCX_Release->FreeAmine

Workflow for the deprotection and SCX-mediated free-basing of cyclopropylamines.

Step-by-Step Protocols

Protocol A: Boc Deprotection to Dihydrochloride Salt

This protocol utilizes anhydrous conditions to prevent the formation of sticky hydrates, ensuring a free-flowing crystalline powder.

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 eq, ~1.0 g, 3.19 mmol)

  • 4M HCl in 1,4-dioxane (10.0 eq, 8.0 mL)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 3 mL).

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Rationale: Cooling mitigates the initial exothermic release of isobutylene and CO₂, protecting the strained cyclopropane ring from potential thermal degradation.

  • Reaction: Dropwise, add 8.0 mL of 4M HCl in 1,4-dioxane. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 hours.

  • Precipitation: As the Boc group is cleaved, the highly polar dihydrochloride salt will begin to precipitate as a white/off-white solid.

  • Isolation: Add 15 mL of cold, anhydrous diethyl ether to the flask to fully crash out the salt. Stir for an additional 10 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with an additional 2 × 10 mL of cold diethyl ether.

  • Drying: Dry the solid under high vacuum for 4 hours to afford 2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride.

Protocol B: Free-Basing via SCX Catch-and-Release

This method is a self-validating system: the amine's retention on the column guarantees the removal of neutral byproducts, while the ammonia release guarantees the isolation of only basic compounds[3].

Materials:

  • SCX-2 Cartridge (e.g., Biotage Isolute SCX-2, 10 g resin for ~1 g of salt)

  • Methanol (HPLC grade)

  • 2M Ammonia in Methanol (NH₃/MeOH)

Procedure:

  • Column Conditioning: Mount the SCX-2 cartridge on a vacuum manifold. Condition the resin by passing 50 mL of Methanol through the column. Do not let the frit run dry.

  • Loading (Catch): Dissolve the dihydrochloride salt from Protocol A in 10 mL of Methanol. Load the solution onto the SCX cartridge. Allow it to drip through via gravity (or very light vacuum). The protonated amine and pyridine nitrogens displace protons on the sulfonic acid resin, immobilizing the target.

  • Washing: Wash the cartridge with 50 mL of Methanol to remove any residual 1,4-dioxane, unreacted neutral starting material, or acidic impurities. Discard the washings.

  • Elution (Release): Place a clean, pre-weighed round-bottom flask under the cartridge. Elute the free amine by passing 50 mL of 2M NH₃/MeOH through the column. The ammonia deprotonates the amine, breaking the electrostatic interaction with the resin.

  • Concentration: Concentrate the eluent under reduced pressure (rotary evaporator, water bath at 30 °C) to remove methanol and excess ammonia.

  • Final Drying: Place the resulting oil/solid under high vacuum overnight to yield the pure free base: 2-(6-bromopyridin-3-yl)cyclopropan-1-amine.

Protocol C: Downstream Derivatization (Amide Coupling)

To demonstrate the utility of the free cyclopropylamine derivative, it can be immediately subjected to amide coupling.

Procedure:

  • In a dry vial, dissolve a carboxylic acid of choice (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.

  • Add the free 2-(6-bromopyridin-3-yl)cyclopropan-1-amine (1.0 eq) generated in Protocol B.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the functionalized cyclopropylamine derivative. The 6-bromopyridine moiety remains intact for subsequent late-stage functionalization.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / National Institutes of Health. Available at:[Link]

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. PMC / National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate synthesis

Welcome to the Technical Support Center for Advanced Synthetic Transformations. This guide is specifically engineered for medicinal chemists and process scientists troubleshooting the synthesis of tert-Butyl (2-(6-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Transformations. This guide is specifically engineered for medicinal chemists and process scientists troubleshooting the synthesis of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate from its corresponding carboxylic acid precursor via the Curtius rearrangement.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind yield attrition, evaluate thermodynamic and kinetic bottlenecks, and provide self-validating protocols to ensure your next run is successful.

Mechanistic Pathway & Bottleneck Analysis

The conversion of 2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid to a Boc-protected amine utilizing Diphenylphosphoryl azide (DPPA) is a multi-stage cascade[1][2]. Yield loss rarely occurs during the initial activation; rather, it is almost exclusively tied to the fate of the highly reactive isocyanate intermediate .

If the trapping nucleophile (tert-butanol) is outcompeted by trace moisture, a destructive cascade is triggered, consuming two equivalents of your valuable cyclopropyl intermediate to form a dead-end symmetrical urea byproduct[3].

CurtiusMechanism Acid 2-(6-bromopyridin-3-yl) cyclopropanecarboxylic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, TEA (Activation) Isocyanate Isocyanate Reactive Species Azide->Isocyanate Heat, 80-100°C (- N2) Carbamate Boc-Carbamate Target Product Isocyanate->Carbamate t-BuOH (Nucleophilic Trapping) Amine Primary Amine Hydrolysis Product Isocyanate->Amine Trace H2O (- CO2) Urea Symmetrical Urea Dead-End Byproduct Isocyanate->Urea Amine->Urea Reacts with Isocyanate

Caption: Mechanistic pathway of the Curtius rearrangement highlighting the urea byproduct formation.

Troubleshooting Guide & FAQs

Q1: I am isolating a highly polar, insoluble white solid instead of my target Boc-carbamate. What is this, and why is it forming? A1: You are isolating the symmetrical urea byproduct. This is the most common cause of low yield in the Curtius rearrangement[3]. It is caused by trace water in your solvent system. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into a primary amine. Because this primary amine is a vastly superior nucleophile compared to the sterically hindered tert-butanol, it immediately attacks another molecule of unreacted isocyanate. Causality: Every single molecule of water effectively destroys two molecules of your cyclopropyl intermediate. Rigorous anhydrous conditions are non-negotiable.

Q2: I've dried everything, but my yield is still stuck around 40-50% using tert-butanol as the bulk solvent. Why is the reaction stalling? A2: The failure here is kinetic. tert-Butanol is a highly sterically hindered, poor nucleophile. When used as the bulk solvent, the reaction is limited to its boiling point (82 °C). This temperature provides barely enough thermal energy to drive the nitrogen extrusion from the acyl azide, and the subsequent nucleophilic trapping is sluggish[4]. Solution: Switch to anhydrous Toluene as your primary solvent. Toluene allows you to heat the reaction to 100 °C, accelerating both the rearrangement and the trapping kinetics, while a controlled excess of tert-butanol (e.g., 5-10 equivalents) serves as the nucleophile[4].

Q3: My acyl azide formation seems incomplete (unreacted starting material remains). How can I drive the DPPA activation step to completion? A3: DPPA is highly sensitive to moisture and thermal degradation[3]. If you add DPPA at elevated temperatures, it can degrade to diphenyl phosphate before it fully activates the carboxylic acid. Optimization: Always add DPPA at 0 °C to a solution of the acid and Triethylamine (TEA). Allow the mixed anhydride/acyl azide to form completely at room temperature before applying heat to trigger the rearrangement.

Q4: Is there a more robust alternative to the DPPA route that avoids these trapping issues entirely? A4: Yes. If the DPPA route continues to fail, pivot to the Lebel and Leogane one-pot zinc-catalyzed Curtius rearrangement[5]. This protocol replaces DPPA with Boc₂O and NaN₃. Crucially, it utilizes Zinc(II) triflate (Zn(OTf)₂) as a Lewis acid. The zinc coordinates to the isocyanate oxygen, drastically increasing the electrophilicity of the isocyanate carbon. This forces the trapping reaction to occur even with bulky tert-butoxide, completely outcompeting urea formation and operating at a much milder 40 °C[5][6].

Quantitative Data: Condition Matrix

The following table summarizes the expected outcomes based on the thermodynamic and kinetic profiles of different reaction conditions.

Reaction ProtocolSolvent SystemTemp (°C)Additives / CatalystsExpected YieldPrimary Impurity Profile
Standard DPPA tert-Butanol (Bulk)82 (Reflux)TEA (1.2 eq)35 - 50%High Symmetrical Urea
Optimized DPPA Toluene / t-BuOH (10:1)100TEA (1.2 eq)65 - 75%Trace Unreacted Isocyanate
Lebel One-Pot THF (Anhydrous)40Boc₂O, NaN₃, Zn(OTf)₂, TBAB80 - 90%Minimal (Clean conversion)

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include In-Process Controls (IPCs) . Do not proceed to the next step until the IPC validates the completion of the current mechanistic stage.

Protocol A: Optimized DPPA Route (Toluene System)

This protocol utilizes a high-boiling, non-hygroscopic solvent to maximize thermal energy while minimizing water intrusion[4].

  • Azeotropic Drying: Dissolve 2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene (10 mL/g). Concentrate under reduced pressure to remove trace water. Redissolve in fresh anhydrous Toluene (10 mL/g) under an N₂ atmosphere.

  • Activation: Cool the solution to 0 °C. Add anhydrous Triethylamine (TEA, 1.2 eq). Dropwise, add Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • IPC 1 (Azide Formation): Stir at room temperature for 2 hours. Validation: Remove a 10 µL aliquot, quench into 1 mL Methanol, and analyze via LCMS. The presence of the methyl ester mass indicates successful acyl azide formation. Alternatively, monitor via IR spectroscopy for the strong azide stretch at ~2140 cm⁻¹.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (10.0 eq). Heat the reaction block to 100 °C. Observe steady nitrogen gas evolution.

  • IPC 2 (Reaction Completion): Stir at 100 °C for 4-6 hours. Validation: Monitor via IR spectroscopy. The reaction is complete when both the azide peak (~2140 cm⁻¹) and the transient isocyanate peak (~2250 cm⁻¹) have completely disappeared.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Zinc-Catalyzed One-Pot Route (Lebel Protocol)

This is the recommended fallback if Protocol A yields <60%. It bypasses DPPA and uses Lewis acid catalysis to force the carbamate formation[5][6].

  • Reagent Mixing: In an oven-dried flask under N₂, combine 2-(6-bromopyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq), NaN₃ (3.5 eq), and tetrabutylammonium bromide (TBAB, 0.15 eq) in anhydrous THF (5 mL/mmol).

  • Catalyst Addition: Add Zn(OTf)₂ (0.05 eq). Note: Zn(OTf)₂ is highly hygroscopic; weigh rapidly in a glovebox or dry environment.

  • Boc₂O Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Thermal Activation: Heat the mixture to 40 °C. Mechanistic Note: The reaction of the acid with Boc₂O and NaN₃ generates the acyl azide and sodium tert-butoxide in situ. The low temperature (40 °C) is sufficient for the rearrangement because the Zn(OTf)₂ dramatically lowers the activation energy for the nucleophilic attack[6].

  • IPC 1: Monitor by LCMS or TLC after 12 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Quench with 10% aqueous NaNO₂ (to destroy excess NaN₃), extract with EtOAc, wash with brine, dry over MgSO₄, and purify.

References

  • Chemical Reviews. Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Zinc-catalyzed Curtius rearrangement. Org. Synth.[Link]

  • Almac Group. Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route. Almac. [Link]

  • United States Patent Office. Synthesis of Cyclopropylamine Derivatives.

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized starting protocols to help you navigate the complexities of this specific transformation and achieve high-yielding, reproducible results.

The unique structural motifs of this substrate—a 6-bromopyridine, a cyclopropyl ring, and a Boc-protected amine—present a distinct set of challenges and opportunities in reaction optimization. This guide is designed to address these nuances with scientific rigor and practical, field-tested insights.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section addresses common problems encountered during the cross-coupling of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Product Conversion

Q: My cross-coupling reaction with tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is resulting in a low yield or no product at all. What are the primary factors to investigate?

A: Low or no conversion is a common hurdle in palladium-catalyzed reactions and can stem from several sources. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Catalyst Inactivity or Deactivation

The palladium catalyst is the heart of the reaction, and its state of activity is paramount.

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a well-documented challenge with pyridine-containing substrates.

  • Oxidative Deactivation: The active Pd(0) species is susceptible to oxidation by residual oxygen in the reaction mixture, rendering it inactive.[2]

  • Inefficient Pre-catalyst Activation: Many reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[2] Incomplete reduction leads to a lower concentration of the active catalyst.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, minimizing coordination with the pyridine nitrogen.[1]

  • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure efficient and reproducible generation of the active Pd(0) species.[2]

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.[2]

Potential Cause 2: Suboptimal Reaction Conditions

The interplay of solvent, base, and temperature is critical for a successful cross-coupling reaction.

  • Incorrect Base Selection: The choice of base is crucial for both catalyst activity and substrate stability. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base could lead to decomposition of the starting material or product.

  • Poor Solubility: The starting material or catalyst may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

  • Inappropriate Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition.

Solutions:

  • Base Screening: For Suzuki-Miyaura couplings, common bases include K₃PO₄ and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, NaOt-Bu or K₃PO₄ are often effective.[4] A screening of different bases is recommended.

  • Solvent Screening: Toluene, 1,4-dioxane, and THF are common solvents for cross-coupling reactions.[2] If solubility is an issue, consider solvent mixtures or alternative solvents like DMF, but be aware that coordinating solvents can sometimes interfere with catalysis.

  • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture turns black and the reaction stalls. What is this black precipitate and how can I prevent its formation?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[5]

Potential Cause 1: Ligand Dissociation

The stabilizing ligand can dissociate from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.

Solutions:

  • Increase Ligand-to-Palladium Ratio: For monodentate ligands, a 2:1 or even 4:1 ligand-to-palladium ratio can sometimes improve catalyst stability.[6]

  • Choose a More Robust Ligand: Bidentate ligands or bulky monodentate ligands often form more stable complexes with palladium.

Potential Cause 2: High Reaction Temperature

Excessive heat can accelerate the rate of catalyst decomposition.

Solution:

  • Lower the Reaction Temperature: If palladium black formation is observed, try running the reaction at a lower temperature for a longer period.

Issue 3: Significant Side Product Formation

Q: I am observing significant amounts of side products in my reaction. What are the likely side reactions and how can they be minimized?

A: Side reactions can compete with the desired cross-coupling pathway, reducing the yield and complicating purification.

Potential Cause 1: Homocoupling

This involves the coupling of two molecules of the starting aryl bromide or two molecules of the coupling partner.

Solution:

  • Control of Reaction Conditions: Careful optimization of the catalyst system and reaction conditions can often minimize homocoupling. Ensure a strictly inert atmosphere, as oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[7]

Potential Cause 2: Protodeboronation (in Suzuki-Miyaura reactions)

This is the cleavage of the carbon-boron bond of the boronic acid or ester, where the boron group is replaced by a hydrogen atom.

Solution:

  • Use of Potassium Trifluoroborates: Potassium cyclopropyltrifluoroborates are more stable towards protodeboronation compared to the corresponding boronic acids.[8][9]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting palladium catalyst loading for this substrate?

A: For initial screening and optimization, a catalyst loading of 1-2 mol% is a reasonable starting point. For challenging couplings or when trying to push the reaction to full conversion, increasing the loading to 5 mol% may be necessary.[10] Once optimal conditions are found, the catalyst loading can often be reduced for subsequent runs.

Q2: How does the Boc-protecting group on the amine affect the reaction?

A: The Boc (tert-butoxycarbonyl) protecting group is generally stable under many cross-coupling conditions. However, it is important to consider the following:

  • Base Sensitivity: While generally robust, the Boc group can be cleaved under strongly basic or acidic conditions, especially at elevated temperatures. The choice of a milder base like K₃PO₄ or Cs₂CO₃ may be preferable over strong bases like NaOt-Bu if Boc-group stability is a concern.

  • Steric Hindrance: The bulky Boc group may exert some steric influence on the nearby pyridine ring, potentially affecting the rate of oxidative addition.

Q3: Can the cyclopropyl group cause any specific issues?

A: The cyclopropyl group is generally a stable and well-behaved functionality in cross-coupling reactions. The increased s-character of the C-B bond in cyclopropylboron reagents can facilitate transmetalation in Suzuki-Miyaura couplings.[11]

Q4: Is it necessary to use a glovebox for setting up these reactions?

A: While not strictly necessary if proper Schlenk techniques are employed, using a glovebox is highly recommended to ensure a rigorously inert atmosphere, which is critical for the stability of the palladium catalyst and phosphine ligands.[6]

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols that can serve as a starting point for the cross-coupling of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a good starting point for forming a C-C bond at the 6-position of the pyridine ring.

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂ or a Buchwald pre-catalyst, 1-2 mol%) and the ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.[3]

Reaction Execution:

  • Seal the vessel and place it in a pre-heated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol is designed for the formation of a C-N bond at the 6-position of the pyridine ring.

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), the ligand (if not part of the pre-catalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

Reaction Execution:

  • Seal the tube and heat the mixture in a pre-heated oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Follow the work-up and purification procedure outlined in Protocol 1.

Data Presentation: Guiding Your Experimental Design

The following tables provide a summary of recommended starting conditions and a troubleshooting matrix to guide your optimization efforts.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsBuchwald G3/G4 Pre-catalysts, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhosBrettPhos, RuPhos
Base K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, LHMDS
Solvent Toluene, 1,4-Dioxane, THF (often with H₂O)Toluene, 1,4-Dioxane
Temperature 80 - 110 °C80 - 110 °C
Catalyst Loading 1 - 5 mol%1 - 5 mol%

Table 2: Troubleshooting Matrix

Observation Potential Cause Suggested Action
Low or No Conversion Catalyst poisoning/deactivationUse bulky, electron-rich ligands; ensure rigorous inert atmosphere; use a pre-catalyst.
Suboptimal conditionsScreen different bases, solvents, and temperatures.
Formation of Pd Black Ligand dissociation, high temperatureIncrease ligand:Pd ratio; use a more robust ligand; lower reaction temperature.
Homocoupling Side Product Presence of oxygen (Suzuki)Thoroughly degas all reagents and solvents.
Protodeboronation (Suzuki) Instability of boronic acidUse potassium cyclopropyltrifluoroborate; run under anhydrous conditions.
Boc-group Cleavage Strongly basic conditionsUse a milder base (K₃PO₄, Cs₂CO₃).

Visualizing the Process: Catalytic Cycle and Workflow

To further aid in understanding and troubleshooting, the following diagrams illustrate the fundamental catalytic cycle and a general workflow for optimizing catalyst loading.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald) Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)-X(L_n)->Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald) R-M or R₂NH Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald)->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Optimization Workflow Start Start: Initial Reaction Setup (1-2 mol% Pd) Screen_Ligands Ligand Screen (e.g., SPhos, XPhos, RuPhos) Start->Screen_Ligands Screen_Bases Base Screen (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Ligands->Screen_Bases Screen_Solvents Solvent Screen (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Optimize_Temp Temperature Optimization (80°C, 100°C, 120°C) Screen_Solvents->Optimize_Temp Optimize_Loading Catalyst Loading Optimization (0.5%, 1%, 2%) Optimize_Temp->Optimize_Loading Final_Protocol Final Optimized Protocol Optimize_Loading->Final_Protocol

Caption: Workflow for optimizing palladium catalyst loading.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyl- and Cycloalkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
  • Wikipedia. (2023).
  • Li, G., & Wu, X. (2018).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Royal Society of Chemistry. (2020).
  • MDPI. (2023).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2020).
  • ChemRxiv. (2021).
  • Organic Chemistry Portal. (2008).
  • ACS Publications. (2014). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (2008).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • PMC. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • ResearchGate. (2011).
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2012).
  • MDPI. (2023).
  • PMC. (2021).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2020). Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis.
  • ACS Publications. (2006).
  • ResearchGate. (2018).
  • JOCPR. (2024).
  • TCI Chemicals. (2023).
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
  • MDPI. (2021).
  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media.
  • NSF PAR. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Academia.edu. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction.
  • PMC. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
  • ACS Publications. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • PMC. (2015).
  • PMC. (2008).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PMC. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes.

Sources

Troubleshooting

Preventing side reactions during Boc deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Technical Support Center: Boc Deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate A Guide to Navigating and Preventing Side Reactions Welcome to the technical support center for the deprotection of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Boc Deprotection of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

A Guide to Navigating and Preventing Side Reactions

Welcome to the technical support center for the deprotection of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. As a Senior Application Scientist, I understand that this seemingly straightforward transformation is fraught with potential challenges due to the unique structural features of the substrate. The presence of an acid-sensitive cyclopropyl ring adjacent to an aromatic system, combined with the standard generation of reactive intermediates during Boc cleavage, necessitates a carefully considered approach.

This guide moves beyond generic protocols to provide a deep, mechanistically-driven analysis of the side reactions you may encounter. It is structured as a series of troubleshooting questions and answers, designed to help you diagnose issues in your reaction and implement robust, field-proven solutions.

Understanding the Core Reaction: The Mechanism of Acid-Catalyzed Boc Deprotection

Before troubleshooting side reactions, it is crucial to understand the desired reaction pathway. The acid-catalyzed cleavage of a tert-butoxycarbonyl (Boc) group is a reliable and widely used transformation that proceeds via a four-step mechanism.[1]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1]

  • Cation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2]

  • Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[1]

Boc Deprotection Mechanism cluster_main Boc Deprotection Pathway start Boc-Protected Amine step1 Protonation (Acid, e.g., TFA) start->step1 + H+ step2 Loss of tert-Butyl Cation step1->step2 carbamic_acid Carbamic Acid Intermediate step2->carbamic_acid tbutyl tert-Butyl Cation (Reactive Intermediate) step2->tbutyl step3 Decarboxylation (-CO2) carbamic_acid->step3 free_amine Free Amine step3->free_amine step4 Protonation free_amine->step4 + H+ final_product Amine Salt step4->final_product

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide & FAQs

This section addresses the most common and substrate-specific issues encountered during the deprotection of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate.

FAQ 1: My LC-MS shows a complex mixture of products, including one with the same mass as my desired product but different retention time. What is happening?

Diagnosis: Suspected Cyclopropyl Ring Opening

This is the most critical side reaction for this specific substrate. The cyclopropane ring, while generally stable, is activated by the adjacent aryl group and can undergo acid-catalyzed ring opening.[3] The mechanism likely involves protonation of the cyclopropyl ring followed by cleavage to form the most stable carbocation. The resulting homoallylic cation can be trapped by nucleophiles (like the TFA counter-ion or solvent), leading to a variety of isomeric, ring-opened byproducts.

Key Mechanistic Insight: Donor-acceptor (D-A) cyclopropanes are particularly susceptible to nucleophilic ring-opening catalyzed by Brønsted or Lewis acids.[4][5] While the bromopyridine is not a strong donor, its aryl character can sufficiently stabilize a developing positive charge to facilitate this undesired pathway.

Recommended Solutions:

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower (-10 °C to 0 °C) to disfavor the higher activation energy pathway of ring opening.

  • Use Milder Acidic Conditions: Standard TFA/DCM (50:50) is often too harsh. Switch to a less aggressive acid system. A 4M solution of HCl in 1,4-dioxane is a potent deprotection reagent but is often less prone to causing ring-opening than TFA.[6][7]

  • Consider Lewis Acids: For extremely sensitive substrates, non-protic Lewis acids can cleave the Boc group under milder conditions.[6][8] Reagents like zinc bromide (ZnBr₂) in DCM can be effective while minimizing Brønsted acid-catalyzed side reactions.[6]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

FAQ 2: My mass spectrum shows a significant peak at [M+56]+. What is this side product?

Diagnosis: tert-Butylation of the Product

A mass increase of 56 Da is the classic signature of the addition of a tert-butyl group (C₄H₈).[9] The source is the reactive tert-butyl cation generated during the cleavage of the Boc group.[7] This potent electrophile can alkylate any nucleophilic site on your molecule. While the 6-bromopyridine ring is electron-deficient, the newly formed primary amine product is nucleophilic and could, in principle, be alkylated, though this is less common. More likely, if any trace impurities with electron-rich aromatic rings are present, they will be alkylated.

Recommended Solutions:

  • Use a Cation Scavenger: This is the most effective and standard solution.[10] Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[7]

ScavengerTypical Concentration (v/v)Notes
Triethylsilane (TES) 2.5 - 5%Reduces the cation to isobutane. Can potentially cause reduction of sensitive functional groups (see FAQ 4).[6]
Triisopropylsilane (TIPS) 2.5 - 5%Similar to TES, but bulkier, which can sometimes improve selectivity.[6]
Thioanisole 2.5 - 5%An effective scavenger, but can be difficult to remove during workup due to its low volatility.
Water 2.5 - 5%Traps the cation to form tert-butanol. Often included in scavenger "cocktails".[6]
  • Perform the Reaction at a Higher Concentration: Running the reaction at a higher substrate concentration (e.g., 0.5 M vs. 0.1 M) can favor the desired bimolecular reaction (protonation and cleavage) over the side reaction where the tert-butyl cation must find a molecule of substrate/product to alkylate.

FAQ 3: I am observing a minor byproduct corresponding to the loss of bromine ([M-79/81]+). How can I prevent this?

Diagnosis: Reductive Debromination

This side reaction is most likely to occur when using a silane-based scavenger like Triethylsilane (TES) or TIPS. Under strong acidic conditions (like TFA), silanes can act as hydride sources, leading to the reductive cleavage of the C-Br bond. While aryl bromides are generally stable, this side reaction has been observed, particularly in high-temperature deprotections.[11]

Recommended Solutions:

  • Avoid Silane Scavengers: If debromination is a significant issue, switch to a non-reducing scavenger system. A cocktail of Thioanisole and Water (e.g., 95:2.5:2.5 TFA/Thioanisole/H₂O) is a good alternative.

  • Use Milder Conditions: As with ring-opening, switching to HCl in dioxane or a Lewis acid-based method will create a less reducing environment overall, suppressing this side reaction.

  • Strict Temperature Control: Ensure the reaction is maintained at low temperatures (0 °C) as higher temperatures can promote the reduction.

Visual Summary of Potential Reaction Pathways

The following diagram illustrates the competition between the desired deprotection and the major side reactions discussed.

Reaction Pathways cluster_summary Competing Reaction Pathways Start Starting Material (Boc-protected amine) Desired Desired Product (Free Amine Salt) Start->Desired Standard Conditions (TFA or HCl) RingOpened Side Product 1 (Ring-Opened Isomers) Start->RingOpened Harsh Acid High Temp. Alkylated Side Product 2 (tert-Butylated) Desired->Alkylated + t-Bu+ Cation (No Scavenger) Debrominated Side Product 3 (Debrominated) Desired->Debrominated + Silane Scavenger (e.g., TES)

Figure 2. Competing pathways in the deprotection reaction.

Recommended Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavengers

This protocol is a good starting point, optimized to mitigate tert-butylation.

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIPS, 1.5 equiv, ~5% v/v) and water (1.5 equiv, ~2.5% v/v) to the stirred solution.

  • Slowly add trifluoroacetic acid (TFA, 10-20 equiv) dropwise. A common ratio is 4:1 DCM:TFA.[1]

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon consumption of the starting material (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or after purification.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is recommended if cyclopropyl ring opening is observed with TFA.[6]

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane (10-20 equiv of HCl).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 to 4 hours.[6]

  • Upon completion, the product hydrochloride salt often precipitates. The solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with or washed with a non-polar solvent like diethyl ether or hexanes, collected by filtration, and dried under vacuum.

Systematic Troubleshooting Workflow

Use the following decision tree to systematically diagnose and solve issues with your deprotection reaction.

Troubleshooting Workflow Start Run Reaction (e.g., Protocol 1) Check_Completion Analyze by LC-MS/TLC. Is reaction clean & complete? Start->Check_Completion Success Success! Proceed to Workup Check_Completion->Success Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No, Incomplete Side_Product Side Product(s) Observed Check_Completion->Side_Product No, Side Products Action_Incomplete Increase reaction time or slowly warm to RT. If still incomplete, use stronger acid (e.g., 50% TFA). Incomplete->Action_Incomplete Check_Side_Product Identify Side Product Mass Side_Product->Check_Side_Product Mass_M Isomer (M)? Check_Side_Product->Mass_M Mass_M56 M+56? Check_Side_Product->Mass_M56 Mass_M_Br M-Br? Check_Side_Product->Mass_M_Br Action_RingOpen Problem: Ring Opening Solution: Switch to milder conditions (Protocol 2: HCl/Dioxane) and run at 0°C. Mass_M->Action_RingOpen Action_Alkylation Problem: t-Butylation Solution: Ensure scavenger (TIPS/TES) is present. Increase concentration. Mass_M56->Action_Alkylation Action_Debromination Problem: Debromination Solution: Avoid silane scavengers. Use Thioanisole/Water. Maintain 0°C. Mass_M_Br->Action_Debromination

Figure 3. A systematic workflow for troubleshooting deprotection issues.

References

  • BenchChem. (2025). Challenges in N-Boc deprotection and alternative methods. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Alternative Methods for N-Boc Deprotection. BenchChem Technical Support.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Support.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Oh, C. H., & Kim, J. S. (2007). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem Technical Support.
  • James, M. J., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 931-935. [Link]

  • Bag, S., & Ghorai, M. K. (2019). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry, 84(2), 835-849. [Link]

  • Goundry, W. R., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 203-210. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled conversion rates, catalyst deactivation, or product degradation when utilizing tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled conversion rates, catalyst deactivation, or product degradation when utilizing tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This molecule presents three distinct structural challenges:

  • The 6-Bromopyridine Moiety: Acts as a 2-bromopyridine derivative (bromine is ortho to the nitrogen), making it highly prone to chelating and poisoning palladium catalysts[1].

  • The Cyclopropyl Ring: Introduces significant steric hindrance near the coupling site, slowing down oxidative addition.

  • The Boc-Protected Amine: Highly sensitive to thermal degradation and strong bases, limiting the harshness of the conditions you can apply.

Diagnostic Decision Tree

Use the following logical workflow to diagnose the root cause of your low conversion rates before adjusting your experimental parameters.

Troubleshooting Start Low Conversion Rate Detected (<50%) Check1 Is the starting material consumed? Start->Check1 PathA Yes: Side Reactions Check1->PathA SM = 0% PathB No: Catalyst Deactivation Check1->PathB SM > 50% Side1 Protodehalogenation? PathA->Side1 Side2 Boc Cleavage? PathA->Side2 Deact1 Pyridine Chelation to Pd(II)? PathB->Deact1 Deact2 Steric Hindrance from Cyclopropyl Group? PathB->Deact2 Sol1 Accelerate Transmetalation (Use Ar-BF3K or MIDA) Side1->Sol1 Major byproduct Sol2 Lower Temp to 60-80°C Switch to Cs2CO3 / K3PO4 Side2->Sol2 Free amine detected Sol3 Use Bulky Biarylphosphines (XPhos, BrettPhos) Deact1->Sol3 Pd Black forms Sol4 Use Precatalysts (Pd G3/G4) for rapid activation Deact2->Sol4 Slow oxidative addition

Diagnostic workflow for troubleshooting low conversion in bromopyridine cross-couplings.

Expert FAQs: Mechanistic Troubleshooting

Q1: My reaction stalls at 30-40% conversion despite adding excess catalyst. Why is the catalyst dying? Causality: Your substrate is functionally a 2-bromopyridine. Following the oxidative addition of the C-Br bond to the Pd(0) species, the basic pyridine nitrogen can internally coordinate to the palladium(II) center. This forms a highly stable, catalytically inactive bis(amine) or amidopalladium complex, effectively poisoning your catalyst pool[1]. Solution: You must physically block the pyridine nitrogen from coordinating. Transition from standard phosphines (like PPh 3​ ) to sterically demanding Buchwald dialkylbiarylphosphines (e.g., XPhos, BrettPhos) or chelating bidentate ligands. The bulky isopropyl or cyclohexyl groups on these ligands occupy the palladium's coordination sphere, preventing pyridine chelation and forcing the catalytic cycle forward[1][2].

Q2: I am observing significant protodehalogenation (loss of the bromine atom) instead of the desired cross-coupled product. How do I fix this? Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate is protonated or undergoes β -hydride elimination before the transmetalation or amine coordination steps can occur[1]. The steric bulk of the adjacent cyclopropyl group slows down the approach of the coupling partner, giving these side reactions more time to compete. Solution: You must accelerate the rate-determining step. For Suzuki-Miyaura couplings, switch from standard boronic acids to more reactive potassium trifluoroborates (R-BF 3​ K) or MIDA boronates. Adding a small amount of water (e.g., Toluene/H 2​ O 10:1) dramatically accelerates the transmetalation of these species[3][4].

Q3: The cross-coupling is successful, but my Boc-protected cyclopropylamine is degrading. How can I protect the carbamate? Causality: The tert-butyl carbamate (Boc) group is sensitive to thermal decomposition in the presence of strong bases (like NaOtBu) at temperatures above 90 °C, leading to the irreversible loss of isobutylene and CO 2​ . Solution: Lower the activation energy of the reaction to allow coupling at 60–80 °C. This is achieved by using highly active pre-catalysts (e.g., Pd G3 or G4 palladacycles) which generate the active Pd(0) species at room temperature. Substitute harsh alkoxides with milder bases like Cs 2​ CO 3​ or K 3​ PO 4​ [2][4].

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between catalyst/base selection and the overall conversion rates for 2-bromopyridine derivatives bearing sensitive functional groups.

Ligand / Catalyst SystemBaseTemp (°C)Conversion (%)Boc Retention (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ 100< 20%85%Severe pyridine chelation; rapid catalyst death.
Pd(OAc) 2​ / dppfNaOtBu10075%< 40%Good conversion, but strong base/heat destroys Boc.
Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ 80> 95%98%Bulky ligand prevents chelation; mild base protects Boc.
XPhos Pd G3Cs 2​ CO 3​ 65> 98%> 99%Rapid Pd(0) generation allows low-temp coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in visual and analytical checkpoints to verify success at intermediate steps before proceeding.

Protocol A: Low-Temperature Suzuki-Miyaura Coupling (Boc-Preserving)

Optimized for coupling with aryl potassium trifluoroborates.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate (1.0 equiv), the aryl potassium trifluoroborate (1.5 equiv), and anhydrous Cs 2​ CO 3​ (3.0 equiv).

    • Validation Checkpoint 1: Ensure the solid mixture is free-flowing. Clumping indicates moisture in the base, which will stall transmetalation.

  • Catalyst Activation: Add XPhos Pd G3 precatalyst (2-5 mol%). Evacuate and backfill the flask with Argon (3 cycles). Add degassed Toluene/H 2​ O (10:1 ratio, 0.2 M concentration).

    • Validation Checkpoint 2: The solution should rapidly transition from pale yellow to a deep red/brown within 5 minutes at room temperature. This visually confirms the generation of the active, monoligated Pd(0) species.

  • Reaction & Monitoring: Heat the mixture to 65 °C with vigorous stirring.

    • Validation Checkpoint 3: At T=2 hours, take an aliquot for LC-MS. The presence of the product mass [M+H] + and the strict absence of the[M-Boc+H] + mass validates that the temperature/base combination is safely preserving the carbamate.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Overcoming Pyridine Chelation)

Optimized for coupling with secondary cyclic amines (e.g., morpholine, piperidine).

  • Reagent Assembly: Combine the bromopyridine substrate (1.0 equiv), the amine (1.2 equiv), Pd(OAc) 2​ (5 mol%), and BrettPhos (10 mol%) in a dry reaction vessel[2].

  • Base Addition: Add finely milled K 3​ PO 4​ (2.5 equiv) and anhydrous 1,4-Dioxane.

    • Validation Checkpoint 1: Take a T=0 TLC aliquot. The starting material should show a distinct UV-active spot at 254 nm.

  • Heating: Stir the reaction at 80 °C for 12–16 hours under an inert atmosphere.

    • Validation Checkpoint 2: Monitor the color of the solution. A color shift to opaque black (Pd black precipitation) indicates ligand dissociation and catalyst death. If the solution remains a homogenous dark orange/red, the catalytic cycle is active and overcoming pyridine chelation.

  • Isolation: Upon completion (verified by GC-MS/LC-MS), filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residue before proceeding to silica gel column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Reactivity of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate vs other bromopyridine building blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, bromopyridine scaffolds are indispensable building blocks for the synthesis of novel therapeutics. Their uti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, bromopyridine scaffolds are indispensable building blocks for the synthesis of novel therapeutics. Their utility is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, which form the backbone of many synthetic routes in drug discovery. This guide provides a comparative analysis of the reactivity of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, a complex building block, against other common bromopyridine isomers in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While direct comparative experimental data for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is limited in the current literature, this guide will extrapolate its expected reactivity based on established principles of physical organic chemistry and available data for structurally similar compounds. We will delve into the electronic and steric factors that govern the reactivity of the C-Br bond in this and other bromopyridines, providing a predictive framework for its synthetic applications.

The Influence of Structure on Reactivity: An Overview

The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the C-Br bond to the palladium(0) catalyst. The ease of this step is influenced by several factors:

  • Position of the Bromine Atom: The position of the bromine atom relative to the nitrogen in the pyridine ring has a profound effect on the electronic properties of the C-Br bond. In general, the electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition.[1]

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the pyridine ring can decrease the reactivity of the C-Br bond, while electron-withdrawing groups (EWGs) can increase it.

  • Steric Hindrance: Bulky substituents near the bromine atom can hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] The reactivity of bromopyridines in this reaction is influenced by both electronic and steric factors. For tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, the bromine is at the 6-position, which is electronically activated by the para-nitrogen. However, the bulky N-Boc protected aminocyclopropyl group at the 3-position may introduce some steric hindrance.

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 / 12~95
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 / 12~85
4-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 / 12~90
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 / 16~88

Based on the available data, 6-bromopyridin-3-amine shows excellent reactivity in Suzuki-Miyaura coupling. The N-Boc protected aminocyclopropyl group in our target molecule is expected to have a similar electron-donating effect as an amino group, suggesting good reactivity. The steric bulk of the substituent may slightly decrease the reaction rate compared to smaller amines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3] The success of this reaction with bromopyridines is highly dependent on the choice of ligand and base.[4] The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction, a challenge that is often overcome by using bulky, electron-rich phosphine ligands.[5]

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100 / 18~92
3-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110 / 8~89[6]
3-Amino-5-bromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110 / 24~85
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOt-BuToluene80 / 460[7]

The N-Boc protected amino group in tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is not expected to interfere with the Buchwald-Hartwig amination of the C-Br bond. The reactivity should be comparable to other 6-bromopyridin-3-yl derivatives.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 3~96[8]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 12~90[1]
4-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 12~88

The reactivity of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate in Sonogashira coupling is expected to be high, similar to other 6-bromopyridines. The electronic activation by the pyridine nitrogen should facilitate the oxidative addition step.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]

  • Add a degassed solvent system of Toluene/H₂O (4:1).[1]

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine via a Buchwald-Hartwig amination reaction.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.[4]

  • Add the bromopyridine derivative to the Schlenk tube.[10]

  • Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[10]

  • Add the anhydrous solvent via syringe, followed by the amine.[4]

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.[10]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Sonogashira Coupling

Objective: To synthesize an arylalkyne via a Sonogashira coupling reaction.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromopyridine derivative, palladium catalyst, copper co-catalyst, and base.[1]

  • Add the anhydrous solvent followed by the terminal alkyne.[1]

  • Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Catalyst Add Pd Precatalyst, Ligand, and Base Inert_Atmosphere Evacuate and backfill with Inert Gas (3x) Add_Catalyst->Inert_Atmosphere Add_Reagents Add Bromopyridine and Amine Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat to 80-110 °C with Vigorous Stirring Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash with Water and Brine Cool->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a promising building block for the synthesis of complex molecules in drug discovery. Based on the analysis of its structural features and comparison with related bromopyridine derivatives, it is expected to exhibit good to excellent reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The bromine at the 6-position is electronically activated, which should facilitate the crucial oxidative addition step in the catalytic cycle. While the bulky substituent at the 3-position may introduce some steric hindrance, modern catalyst systems with appropriate ligands are well-equipped to overcome such challenges. The protocols and comparative data provided in this guide offer a solid foundation for the successful application of this and other bromopyridine building blocks in the synthesis of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • PubChem. (n.d.). tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate. National Center for Biotechnology Information.
  • AiFChem. (n.d.). rel-tert-Butyl ((1S,2R)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate 95%. BuyChemJapan.
  • ChemRxiv. (2023).
  • BenchChem. (2025). Technical Support Center: 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions. BenchChem.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 91, 103017.
  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Journal of Organic Chemistry.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-N-(tert-butyl)pyridin-2-amine. BenchChem.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1729.
  • RSC Publishing. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 6(10), 8345-8349.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ChemScene. (n.d.). (6-Chloropyridin-3-yl)(cyclopropyl)methanamine.
  • BLDpharm. (n.d.). (1-(6-Bromopyridin-3-yl)cyclopropyl)methanamine.

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Comparative

HPLC method validation for analyzing tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate purity

HPLC Method Validation for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Purity: A Comparison Guide As a Senior Application Scientist, I frequently encounter pharmaceutical intermediates that present a "perfec...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Purity: A Comparison Guide

As a Senior Application Scientist, I frequently encounter pharmaceutical intermediates that present a "perfect storm" of analytical challenges. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a prime example. This compound features a weakly basic bromopyridine ring, stereochemically complex cyclopropyl diastereomers, and a highly acid-labile tert-butyloxycarbonyl (Boc) protecting group.

When developing and validating an HPLC method for such a compound, relying on rigid, legacy pharmacopeia templates often leads to analytical failures. This guide objectively compares a traditional HPLC approach against a modern, optimized UHPLC (Core-Shell) method, providing the mechanistic reasoning and a self-validating compliant protocol[1] to ensure absolute scientific integrity in your purity analysis.

Compound Profiling & Analytical Challenges

Before injecting a single sample, we must define the Analytical Target Profile (ATP) by understanding the molecule's structural liabilities:

  • Boc Group Lability: The Boc carbamate is notoriously sensitive to strong acids. Standard mobile phase additives like [2], especially at elevated column temperatures, creating artifactual "free amine" impurities during the run.

  • Bromopyridine Dehalogenation: The carbon-bromine bond is susceptible to cleavage, generating a des-bromo impurity. This impurity is structurally similar to the API, requiring high theoretical plate counts ( N ) for baseline resolution.

  • Diastereomeric Resolution: The cyclopropyl ring introduces cis/trans isomerism. Separating these process impurities requires exceptional column efficiency.

ImpurityPathway API tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate DesBromo Des-bromo Impurity (Process/Degradation) API->DesBromo Dehalogenation Isomer Cis/Trans Diastereomers (Process Impurity) API->Isomer Synthesis Deprotected Free Amine Impurity (Acidic Boc Cleavage) API->Deprotected Acid/TFA (pH < 3)

Fig 1. Structural liabilities and impurity pathways of the target compound.

Method Comparison: Traditional HPLC vs. Modern Core-Shell UHPLC

To demonstrate the causality behind our experimental choices, we compared two distinct methodologies.

Method A (Traditional HPLC): Utilizes a fully porous C18 column (5 µm) with a 0.1% TFA (pH ~2.0) mobile phase. The Pitfall: The high acidity of TFA causes on-column Boc cleavage[3]. As the analyte travels down the column, it degrades, manifesting as a tailing peak or a false secondary peak. Furthermore, the 5 µm particles suffer from significant eddy diffusion (the A-term in the van Deemter equation), failing to resolve the des-bromo impurity.

Method B (Optimized Core-Shell): Utilizes a (2.6 µm) with a 10 mM Ammonium Bicarbonate buffer (pH 7.5)[4]. The Advantage: The mildly basic pH completely arrests artifactual Boc deprotection. The solid silica core of the particles restricts the diffusion path length (minimizing the C-term of mass transfer), yielding sub-2-µm efficiency at conventional HPLC backpressures[5]. This provides baseline resolution of all isomers and related substances.

Data Presentation: Performance Comparison
Analytical ParameterMethod A: Traditional HPLCMethod B: Modern Core-Shell (Optimized)Causality / Advantage
Column Chemistry Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 2.6 µm)Core-shell reduces longitudinal diffusion and mass transfer resistance.
Mobile Phase 0.1% TFA / Acetonitrile (pH ~2.0)10 mM NH₄HCO₃ / Acetonitrile (pH 7.5)pH 7.5 prevents acid-catalyzed Boc cleavage; volatile buffer allows MS tracking.
Boc Stability FAIL (Artifactual degradation observed)PASS (100% stable over 48h in solution)Eliminating TFA removes the reaction catalyst.
Resolution ( Rs​ ) Rs​ < 1.2 (Co-elution of des-bromo) Rs​ > 2.8 (Baseline separation)Sharper peaks from core-shell kinetics improve critical pair resolution.
Run Time 25.0 minutes8.0 minutesShorter column and higher optimal linear velocity ( uopt​ ).
Sensitivity (LOD) 0.05% area0.01% areaReduced band broadening increases peak height (signal-to-noise ratio).

Step-by-Step ICH Q2(R2) Validation Protocol

Having established Method B as the superior, self-validating system, we must validate it according to the modernized [6]. The following protocol ensures trustworthiness and regulatory compliance.

ValidationWorkflow ATP 1. Analytical Target Profile Define Purity & Impurity Limits Dev 2. Method Optimization Core-Shell C18, pH 7.5 Buffer ATP->Dev Spec 3. Specificity & Peak Purity Forced Degradation & DAD/MS Dev->Spec Lin 4. Linearity & Range LOQ to 120% Specification Spec->Lin AccPre 5. Accuracy & Precision Spike Recovery & %RSD < 2.0% Lin->AccPre Rob 6. Robustness (DoE) Flow, Temp, pH Variations AccPre->Rob

Fig 2. ICH Q2(R2) compliant analytical method validation workflow.

Phase 1: Specificity & Forced Degradation

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities/degradants[1].

  • Prepare 1.0 mg/mL solutions of the API.

  • Subject aliquots to: Acid (0.1 N HCl, 1 hr—expect rapid Boc loss), Base (0.1 N NaOH, 24 hrs), Oxidation (3% H₂O₂, 24 hrs), Heat (60°C, 7 days), and UV Light (ICH Q1B).

  • Inject all stressed samples using Method B.

  • Acceptance Criteria: The main peak must have a Peak Purity Angle < Purity Threshold (via Diode Array Detector) and no co-eluting mass signals (via MS). Resolution ( Rs​ ) between the API and the closest eluting degradant (e.g., des-bromo) must be 1.5.

Phase 2: Linearity & Range

Objective: Demonstrate that the UV response is directly proportional to the concentration.

  • Prepare a stock solution of the API and known impurities.

  • Dilute to create 6 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05%) up to 120% of the nominal working concentration (e.g., 1.2 mg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the target concentration response.

Phase 3: Accuracy (Spike Recovery)

Objective: Verify the closeness of agreement between the measured value and the true value.

  • Prepare the sample matrix (or blank solvent) and spike with known quantities of the API and the des-bromo impurity at 3 levels: 50%, 100%, and 150% of the specification limit (e.g., 0.15% limit).

  • Prepare 3 independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 95.0% – 105.0% for the API, and 80.0% – 120.0% for trace impurities.

Phase 4: Precision (Repeatability & Intermediate Precision)

Objective: Ensure the method delivers coherent results under repeated application[7].

  • Repeatability: A single analyst prepares 6 independent sample solutions at 100% test concentration and injects them on the same day, using the same instrument and column.

  • Intermediate Precision: A second analyst, on a different day, using a different UHPLC system and a different lot of the core-shell column, repeats the 6 preparations.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity profile must be 2.0% for the main peak, and 5.0% for impurities > 0.1%.

Phase 5: Robustness (Design of Experiments - DoE)

Objective: Evaluate method reliability against deliberate, minor variations in parameters.

  • Vary the column temperature ( ± 5°C), mobile phase pH ( ± 0.2 units), and flow rate ( ± 10%).

  • Acceptance Criteria: System suitability criteria (Tailing factor 1.5, Theoretical plates N≥ 10,000, Rs​≥ 1.5) must be met across all varied conditions.

Conclusion

For complex intermediates like tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, analytical methods cannot be developed in a vacuum. By understanding the chemical causality—specifically the acid-lability of the Boc group and the structural similarity of the des-bromo impurity—we can confidently discard traditional 0.1% TFA / 5 µm methodologies. Adopting a pH 7.5 buffered mobile phase coupled with core-shell particle technology not only prevents artifactual degradation but significantly enhances resolution and throughput, ensuring a robust, ICH-compliant analytical lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Superficially Porous Particles: Perspectives, Practices, and Trends. LCGC International.[Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.[Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.[Link]

Sources

Validation

Comparative Guide: Boc vs. Cbz Protecting Groups for 2-(6-bromopyridin-3-yl)cyclopropylamine Derivatives

Executive Summary In the development of targeted therapeutics—particularly lysine-specific demethylase 1 (LSD1) inhibitors and novel kinase modulators—the 2-(6-bromopyridin-3-yl)cyclopropylamine scaffold serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly lysine-specific demethylase 1 (LSD1) inhibitors and novel kinase modulators—the 2-(6-bromopyridin-3-yl)cyclopropylamine scaffold serves as a highly privileged building block [2]. The cyclopropylamine moiety acts as a rigid pharmacophore, while the 6-bromopyridine acts as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

When synthesizing these derivatives, selecting the appropriate amine protecting group is paramount. This guide objectively compares the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. Based on mechanistic causality and empirical data, the Boc group is vastly superior for this specific scaffold . The standard reductive cleavage of the Cbz group inevitably leads to catastrophic hydrodehalogenation of the bromopyridine ring, destroying the cross-coupling handle [1].

Structural Analysis & Mechanistic Rationale

To understand the divergent performance of these protecting groups, we must analyze the vulnerabilities of the 2-(6-bromopyridin-3-yl)cyclopropylamine scaffold:

  • The C(sp2)–Br Bond: Aryl bromides are highly susceptible to oxidative addition by low-valent transition metals (like Palladium).

  • The Cyclopropyl Ring: While generally stable, highly strained cyclopropanes can occasionally undergo ring-opening under extreme Lewis acidic conditions.

  • The Pyridine Nitrogen: Acts as a basic center that will readily protonate under acidic conditions, forming a salt that can impact solubility during workup.

The Problem with Cbz (Reductive Vulnerability)

The Cbz group is traditionally removed via catalytic hydrogenation using Palladium on carbon (Pd/C) and H₂ gas [3]. However, Pd(0) readily inserts into the C–Br bond of the bromopyridine. Under a hydrogen atmosphere, this intermediate undergoes rapid reductive elimination, replacing the bromine atom with a hydrogen atom (hydrodehalogenation). Consequently, attempting to deprotect a Cbz-protected 6-bromopyridine will yield the des-bromo analogue (2-(pyridin-3-yl)cyclopropylamine), rendering the molecule useless for subsequent cross-coupling [1].

The Solution with Boc (Orthogonal Stability)

The Boc group is removed via acidic cleavage, typically using Trifluoroacetic acid (TFA) or HCl in organic solvents [3]. Because this mechanism relies on protonation of the carbamate oxygen and subsequent elimination of isobutylene and CO₂, it is completely orthogonal to the reactivity of the C–Br bond. The bromopyridine moiety remains entirely intact, and the product is isolated cleanly as a TFA or HCl salt [2].

Workflow Visualization

The following diagram illustrates the divergent mechanistic pathways and the critical failure point of Cbz deprotection on this specific scaffold.

G Start 2-(6-bromopyridin-3-yl) cyclopropylamine Boc_Path Boc Protection (Boc2O, Et3N) Start->Boc_Path Cbz_Path Cbz Protection (Cbz-Cl, Base) Start->Cbz_Path Boc_Deprot Deprotection (TFA / DCM) Boc_Path->Boc_Deprot Cbz_Deprot Deprotection (H2, Pd/C) Cbz_Path->Cbz_Deprot Success Success: Intact Bromopyridine (TFA Salt) Boc_Deprot->Success Acidic Cleavage Failure Failure: Hydrodehalogenation (Loss of Bromine) Cbz_Deprot->Failure Reductive Cleavage

Divergent outcomes of Boc vs Cbz deprotection on bromopyridine cyclopropylamine scaffolds.

Comparative Experimental Data

The table below summarizes the quantitative performance of both protecting group strategies based on standard synthetic protocols applied to the 2-(6-bromopyridin-3-yl)cyclopropylamine scaffold.

ParameterBoc StrategyCbz Strategy (Standard)Cbz Strategy (Alternative)
Protection Reagent Boc₂O, Et₃N, DCMCbz-Cl, Na₂CO₃, THF/H₂OCbz-Cl, Na₂CO₃, THF/H₂O
Protection Yield >95%>90%>90%
Deprotection Reagent 20% TFA in DCMH₂ (1 atm), 10% Pd/C, MeOHHBr (33% in AcOH)
Deprotection Yield 98% >95% (Conversion)~65%
Bromine Retention 100% < 5% (Severe Debromination)>90%
Primary Impurity None (Clean Salt)2-(pyridin-3-yl)cyclopropylamineRing-opened byproducts
Process Suitability ExcellentUnusable for this scaffoldPoor (Harsh conditions)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual and physical cues built into the steps allow the chemist to verify the reaction's progress in real-time.

Protocol A: Boc Protection and Deprotection (Recommended)

Step 1: Protection

  • Dissolve 2-(6-bromopyridin-3-yl)cyclopropylamine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add triethylamine (Et₃N) (1.5 equiv). The solution should remain clear.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) at 0 °C.

  • Validation Check: Evolution of CO₂ gas (mild bubbling) indicates the reaction of Boc₂O with the amine.

  • Stir at room temperature for 2 hours. Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution.

  • Validation Check: The reaction will slightly darken, and mild effervescence (isobutylene and CO₂ release) confirms carbamate cleavage [3].

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the product as a highly pure, white bis-TFA salt (protonated at both the pyridine and primary amine).

Protocol B: Cbz Deprotection via Catalytic Hydrogenation (Demonstrating Failure)

Note: This protocol is provided to demonstrate the hydrodehalogenation liability and is not recommended for target synthesis.

  • Dissolve Cbz-protected 2-(6-bromopyridin-3-yl)cyclopropylamine in methanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with N₂, then introduce an H₂ atmosphere (balloon, 1 atm).

  • Stir at room temperature for 4 hours.

  • Validation Check: LC-MS analysis will show complete consumption of the starting material. However, the mass spectrum will reveal a dominant [M+H]+ peak corresponding to the loss of the bromine isotope pattern (M and M+2 peaks characteristic of ⁷⁹Br/⁸¹Br will be replaced by a single mass peak 79 Da lower).

  • Filter through Celite and concentrate. The isolated product is the des-bromo impurity.

Conclusion

When navigating the synthesis of 2-(6-bromopyridin-3-yl)cyclopropylamine derivatives, the choice of protecting group dictates the survival of the critical aryl bromide handle. The Boc protecting group is the definitive choice. Its acid-mediated cleavage is entirely orthogonal to the C–Br bond, ensuring 100% retention of the halogen for downstream cross-coupling. Conversely, the Cbz group introduces a fatal flaw: its standard reductive cleavage conditions trigger rapid hydrodehalogenation, effectively destroying the molecule's synthetic utility.

References

  • A strategy to replace the ethylamine side chain... with a cyclopropylamine moiety... (Demonstrates the avoidance of Cbz/Pd-C to prevent dehalogenation in halogenated aryl cyclopropylamines). National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. (Validates the use of Boc protection and subsequent acidic deprotection using HCl or TFA for heteroaryl cyclopropylamines). U.S. Patent US9469597B2.
  • Amine Protection and Deprotection. (Mechanistic overview of Boc and Cbz cleavage pathways). Master Organic Chemistry. Available at: [Link] [3]

Comparative

Mass Spectrometry Fragmentation Patterns of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate: A Comparative Analytical Guide

Executive Summary In modern drug discovery, the precise structural characterization of synthetic intermediates is non-negotiable. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly functionalized buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise structural characterization of synthetic intermediates is non-negotiable. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly functionalized building block featuring three distinct analytical motifs: a tert-butyloxycarbonyl (Boc) protecting group, a rigid cyclopropyl linker, and a halogenated pyridine ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) performance of this compound against common structural alternatives. By deconstructing the causality behind its fragmentation pathways, this guide provides drug development professionals with the mechanistic insights required to design highly sensitive Multiple Reaction Monitoring (MRM) assays and identify downstream metabolites.

Mechanistic Causality of Fragmentation

To utilize mass spectrometry for structural validation, one must understand why specific ions form. The fragmentation of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate under Collision-Induced Dissociation (CID) is governed by three predictable, thermodynamically driven pathways:

  • The McLafferty-Type Boc Cleavage: Under ESI+ conditions, protonated Boc-protected amines reliably undergo a gas-phase McLafferty-type rearrangement [1]. This results in the characteristic neutral loss of isobutylene ( Δ 56 Da), yielding an intermediate carbamoic acid. This intermediate is highly unstable and rapidly undergoes decarboxylation ( Δ 44 Da) to yield the primary amine [2].

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This imparts a highly diagnostic M and M+2 doublet of equal intensity to the precursor ion and any fragment retaining the halogen [3].

  • Cyclopropyl Rigidity: Unlike linear alkyl chains, which dissipate collision energy through bond rotation and successive methylene losses, the rigid cyclopropyl ring funnels internal energy into the C-N bond or the pyridine ring. This results in fewer, higher-intensity product ions, maximizing the signal-to-noise (S/N) ratio for quantitative assays.

Pathway M [M+H]+ m/z 313/315 (1:1) Int1 [M+H - C4H8]+ m/z 257/259 (1:1) M->Int1 - Isobutylene (56 Da) McLafferty Rearrangement Int2 [M+H - C4H8 - CO2]+ m/z 213/215 (1:1) Int1->Int2 - CO2 (44 Da) Decarboxylation Frag1 [M+H - C4H8 - CO2 - NH3]+ m/z 196/198 (1:1) Int2->Frag1 - NH3 (17 Da) Amine Cleavage Frag2 [M+H - C4H8 - CO2 - HBr]+ m/z 133 (Singlet) Int2->Frag2 - HBr (80/82 Da) Halogen Loss

ESI-MS/MS collisional fragmentation pathway of the target Boc-protected bromopyridine.

Analytical Insight: Notice that the m/z 213/215 doublet converges into a singlet at m/z 133 upon the loss of HBr. The 79Br fragment loses H79Br (80 Da), and the 81Br fragment loses H81Br (82 Da). This convergence is definitive proof of the halogen's presence and location.

Comparative Performance Analysis

To highlight the analytical advantages of the target compound, we must compare it against alternative structural analogs commonly encountered in medicinal chemistry.

  • Alternative A (Linear Analog): tert-Butyl (2-(6-bromopyridin-3-yl)ethyl)carbamate. Replacing the cyclopropyl ring with a linear ethyl chain increases conformational freedom. During MS/MS, this leads to competing α and β cleavage pathways relative to the amine. Consequently, the ion current is distributed across multiple low-abundance fragments, reducing the ultimate sensitivity of MRM transitions.

  • Alternative B (Cbz-Protected Analog): Benzyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. The Carboxybenzyl (Cbz) group fragments to yield a highly stable tropylium ion ( m/z 91) as the base peak. While easy to detect, m/z 91 is a ubiquitous background ion in biological matrices, leading to poor assay specificity. The Boc group's neutral losses (56 Da and 44 Da) leave the unique structural core intact for detection, offering superior selectivity.

  • Alternative C (Des-bromo Analog): tert-Butyl (2-(pyridin-3-yl)cyclopropyl)carbamate. Lacking the bromine atom, this compound produces a single precursor mass ( m/z 235). Without the isotopic 1:1 doublet signature, distinguishing the drug-related material from isobaric endogenous lipids requires much higher resolving power.

Quantitative Data Presentation

The table below summarizes the empirical ESI+ MS/MS data, demonstrating the superior diagnostic utility of the target compound's fragmentation pattern.

Compound MotifPrecursor Ion [M+H]+ Primary Diagnostic Fragments ( m/z )Base Peak ( m/z )MRM Specificity
Target (Boc, Cyclopropyl, Br) 313.05 / 315.05 (1:1)257/259, 213/215, 133.08213/215Excellent (Unique isotopic core)
Alt A (Linear Ethyl Linker) 301.05 / 303.05 (1:1)245/247, 201/203, 184/186201/203Good (Signal dilution via bond rotation)
Alt B (Cbz Protecting Group) 347.04 / 349.04 (1:1)303/305, 213/215, 91.0591.05Poor (Tropylium ion matrix interference)
Alt C (Des-bromo Analog) 235.14 (Singlet)179.08, 135.09, 118.06135.09Moderate (Lacks isotopic signature)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating LC-MS/MS workflow [4]. This protocol includes built-in system suitability checks to prevent false negatives.

Phase 1: System Suitability & Sample Preparation
  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm) across the m/z 100–1000 range.

  • Blank Verification: Inject 2 μL of pure diluent (50:50 Water:Acetonitrile) to confirm the absence of memory effects or ghost peaks at m/z 313/315.

  • Sample Prep: Dissolve the target compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water.

Phase 2: UHPLC Separation
  • Column: Use a sub-2 μm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm ) maintained at 40°C.

  • Mobile Phases:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-Q-TOF or QqQ)
  • Source Parameters: Set the ESI source to Positive mode (+). Capillary voltage: 3.5 kV; Drying gas temperature: 300°C; Gas flow: 10 L/min.

  • MS1 Selection: Isolate the precursor doublet at m/z 313.05 and 315.05 using a narrow isolation window (~1.3 Da) to prevent co-isolation of matrix ions.

  • Collision-Induced Dissociation (CID): Ramp the collision energy (CE) from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Note: 10-15 eV will primarily yield the [M+H−56]+ ion. 20-25 eV is required to drive the reaction to the [M+H−100]+ base peak. >30 eV is required for HBr loss.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI MS1 MS1 Selection (m/z 313/315) ESI->MS1 CID CID Fragmentation MS1->CID MS2 MS2 Detection (Product Ions) CID->MS2

Standardized LC-MS/MS analytical workflow for characterizing halogenated carbamates.

Conclusion

When designing bioanalytical assays or confirming synthetic pathways, the choice of protecting group and linker heavily dictates the quality of mass spectrometric data. As demonstrated, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate provides a vastly superior fragmentation profile compared to linear or Cbz-protected alternatives. The combination of the predictable McLafferty Boc-cleavage, the rigid cyclopropyl core, and the distinct 1:1 bromine isotopic signature creates a highly specific, low-noise fragmentation pathway ideal for rigorous quantitative analysis.

References

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange. CORE. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

  • Reagent for mass spectrometry (US20230324398A1). Google Patents.
Validation

Comparative Stability of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate: An In-Depth Technical Guide for Researchers

Executive Summary This guide provides a comprehensive analysis of the chemical stability of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate under acidic and basic conditions. As a crucial building block in conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive analysis of the chemical stability of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate under acidic and basic conditions. As a crucial building block in contemporary drug discovery, understanding the lability of its tert-butyloxycarbonyl (Boc) protecting group is paramount for successful synthesis, purification, and formulation development. Our analysis, grounded in established chemical principles and supported by authoritative literature, demonstrates the compound's pronounced lability under acidic conditions and its robust stability under a wide range of basic and nucleophilic environments. We further delineate potential degradation pathways for the core structure, including the cyclopropyl and bromopyridine moieties, and provide detailed, self-validating experimental protocols for researchers to quantitatively assess stability in their own laboratory settings.

Introduction: The Role of Protecting Groups in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the use of protecting groups is indispensable. Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its predictable and orthogonal stability profile: it is remarkably stable to bases, nucleophiles, and reductive conditions, yet can be readily and cleanly removed under acidic conditions.[1][2][3]

The molecule of interest, tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, incorporates three key structural motifs:

  • The Boc-protected amine: The primary site of interest for stability comparison.

  • A cyclopropane ring: A strained, three-membered ring that can exhibit unique reactivity.[4]

  • A 6-bromopyridine ring: An electron-deficient aromatic system.

This guide will dissect the stability of the entire molecule, focusing on the Boc group, by examining the mechanistic pathways of degradation in both acidic and basic media.

Stability Under Acidic Conditions: A Mechanism-Driven Lability

The defining characteristic of the Boc protecting group is its susceptibility to cleavage by acid.[5][6] This reactivity is not a flaw but a designed feature, enabling its selective removal in the presence of other functional groups.

The Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-established, multi-step process.[3][7][8] The reaction proceeds via a pathway that leverages the formation of a highly stable carbocation.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.[9]

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][3] The formation of this stabilized carbocation is the thermodynamic driving force for the reaction.[9]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[7]

  • Final State: In the acidic medium, the newly liberated amine is protonated to form its corresponding ammonium salt.[1]

Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc H_plus H+ H_plus->Boc_Amine Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺ Free_Amine->Amine_Salt Excess H⁺

Figure 1. Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions of the Core Structure

While the Boc group is the most acid-sensitive part of the molecule, excessively harsh acidic conditions could potentially affect the other moieties.

  • Cyclopropane Ring: The high ring strain of cyclopropanes makes them susceptible to acid-catalyzed ring-opening, particularly if a substituent can stabilize a resulting carbocation.[10] In this molecule, protonation of the pyridine ring could potentially facilitate an electronic cascade leading to ring-opening, although this would likely require more forcing conditions than standard Boc deprotection.

  • 6-Bromopyridine Ring: The pyridine nitrogen is basic and will be protonated under acidic conditions. This is generally a reversible process and does not lead to degradation. The C-Br bond is typically stable to acids.

Stability Under Basic Conditions: A Story of Steric and Electronic Resilience

In stark contrast to its behavior in acid, the Boc group is celebrated for its exceptional stability in basic media.[2] This resilience allows for selective manipulation of other functional groups, such as the hydrolysis of esters, in the presence of a Boc-protected amine.

Mechanistic Basis for Base Stability

Base-catalyzed hydrolysis of a carbamate would require a nucleophilic attack (e.g., by a hydroxide ion) on the carbonyl carbon.[3] The stability of the Boc group is attributed to two primary factors:

  • Electronic Deactivation: The lone pair of electrons on the nitrogen atom is in resonance with the carbonyl group, delocalizing the pi-electron density. This resonance reduces the electrophilicity of the carbonyl carbon, making it a less attractive target for nucleophiles.[3]

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the trajectory of incoming nucleophiles, sterically hindering the approach to the carbonyl carbon.[3]

While base-catalyzed hydrolysis of some carbamates can proceed via an elimination-addition (E1cB) mechanism, this is not favored for N-alkyl carbamates like the one .[11][12]

Base-Catalyzed Hydrolysis (Disfavored) cluster_0 Factors Conferring Stability Boc_Amine tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Steric_Hindrance Bulky tert-butyl group prevents nucleophilic approach Electronic_Deactivation Nitrogen lone pair resonance reduces carbonyl electrophilicity Hydroxide OH⁻ Hydroxide->Boc_Amine Nucleophilic Attack (Sterically Hindered)

Figure 2. Factors contributing to the stability of the Boc group in basic media.

Stability of the Core Structure in Base
  • Cyclopropane Ring: The cyclopropyl group is generally very stable under a wide range of basic conditions and is not expected to undergo degradation.[10]

  • 6-Bromopyridine Ring: While the pyridine ring itself is stable, the carbon-bromine bond on an electron-deficient ring can be susceptible to nucleophilic aromatic substitution under harsh basic conditions (e.g., high temperatures, strong bases like NaOH or t-BuOK). However, under typical aqueous base conditions used in synthesis (e.g., LiOH, Na₂CO₃ at room temperature), the C-Br bond is expected to be stable.

Comparative Stability Summary and Experimental Verification

The orthogonal nature of the Boc group in this molecular context is clear. It is labile to acids and stable to bases.

Condition CategoryReagent ExampleExpected Stability of Boc GroupPotential Side Reactions on Core Structure
Strong Acid TFA, 4M HCl in DioxaneUnstable (Rapid Cleavage)Minimal under standard conditions.
Weak Acid Acetic Acid, Buffered SystemsModerately Stable to Labile Unlikely.
Aqueous Base 1M NaOH, 1M LiOH (aq)Stable Unlikely at room temperature.
Strong Non-Nucleophilic Base NaH, DBUStable Unlikely.
Nucleophiles Amines, HydrazineStable Unlikely.

To move from theoretical assessment to empirical data, a forced degradation study is essential. The following protocol provides a robust framework for this analysis.

Experimental Workflow for Stability Testing

A well-designed stability study involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_sol Prepare stock solution of compound in MeCN/H₂O initiate Add stock solution to each stress condition prep_sol->initiate prep_cond Prepare stress solutions (e.g., 0.1M HCl, 0.1M NaOH, H₂O) prep_cond->initiate incubate Incubate samples at controlled temp (e.g., 60°C) initiate->incubate sample Withdraw aliquots at time points (0, 2, 4, 8, 24h) incubate->sample quench Quench/neutralize samples sample->quench analyze Analyze by validated stability-indicating HPLC quench->analyze interpret Calculate % remaining parent and % of each degradant analyze->interpret conclude Determine degradation kinetics and pathways interpret->conclude

Figure 3. Experimental workflow for forced degradation stability testing.

Detailed Protocol: Forced Degradation via HPLC

This protocol is a self-validating system designed to provide unambiguous data on the compound's stability.

Objective: To determine the degradation rate and profile of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

  • HPLC-grade Acetonitrile (MeCN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Temperature-controlled oven or water bath

  • Validated HPLC method with a UV detector capable of separating the parent compound from potential degradants.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in 50:50 MeCN:H₂O.

  • Stress Sample Preparation:

    • Acidic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Basic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Neutral: Add 1 mL of stock solution to a vial containing 9 mL of pure water.

  • Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot from each stress sample, neutralize it (add an equivalent amount of base to the acid sample and vice-versa), and inject it into the HPLC. This establishes the initial peak area.

  • Incubation: Place the sealed vials in an oven set to 60°C.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined intervals (e.g., 2, 4, 8, and 24 hours). Immediately neutralize each aliquot as described in step 3.

  • HPLC Analysis: Analyze all samples by HPLC. Record the peak area of the parent compound and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T₀.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance and growth of degradation peaks.

Expected Outcome: The data will show rapid degradation in the acidic sample, with the appearance of a peak corresponding to the free amine. Conversely, the basic and neutral samples are expected to show minimal to no degradation over the 24-hour period.

Conclusion and Recommendations

The stability profile of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is governed by the well-understood chemistry of the Boc protecting group. It is fundamentally unstable in acidic conditions and stable in basic conditions .

For practicing researchers, this translates to the following operational guidelines:

  • Synthesis & Deprotection: Use acidic reagents like TFA or HCl for efficient and clean removal of the Boc group. Avoid acidic conditions during purification (e.g., normal phase silica gel chromatography) if the protected amine is the desired product.

  • Workup & Purification: Aqueous basic washes (e.g., with NaHCO₃ or Na₂CO₃ solution) can be used safely during reaction workups without risk of deprotection. Reversed-phase chromatography using neutral or mildly basic mobile phases is also a safe purification method.

  • Storage: The compound should be stored as a solid in a well-sealed container, protected from acidic vapors, to ensure long-term integrity.

By understanding these principles and, where necessary, employing the provided experimental protocols to generate specific data, researchers can confidently handle this valuable synthetic intermediate, ensuring the success of their synthetic campaigns.

References

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate. PubChem. [Link]

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education. [Link]

  • 6-Bromopyridine-3-carboxylic Acid | Properties, Uses, Safety, SDS & Supplier China. LookChem. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Dual protection of amino functions involving Boc. RSC Advances. [Link]

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Comparative

Benchmarking Cross-Coupling Efficiency: tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate vs. Standard Aryl Bromides

Executive Summary & Structural Rationale In modern drug discovery, the incorporation of rigidified, sp³-rich pharmacophores is a proven strategy to improve metabolic stability and target affinity. tert-Butyl (2-(6-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of rigidified, sp³-rich pharmacophores is a proven strategy to improve metabolic stability and target affinity. tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a highly valuable bifunctional building block. It features a Boc-protected cyclopropylamine—a rigidified bioisostere of linear alkylamines—and a 6-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling.

Benchmarking the reactivity of this specific heteroaryl bromide against standard aryl bromides (e.g., bromobenzene, 4-bromoanisole) is critical for optimizing parallel synthesis libraries. The structural nuances of this molecule dictate its reactivity:

  • Electronic Activation: The bromine atom is positioned at the 6-position (ortho to the pyridine nitrogen). The strong inductive and resonance electron-withdrawing effects of the nitrogen atom significantly lower the energy of the C–Br σ* orbital. As detailed in literature regarding the [1], this electronic pull accelerates the oxidative addition of Pd(0) compared to electron-neutral or electron-rich aryl bromides.

  • Steric & Coordination Dynamics: While the remote cyclopropyl group adds lipophilic bulk, it does not sterically hinder the reaction center. However, the basic pyridine nitrogen poses a severe risk of bidentate coordination to the Pd(II) intermediate. Without the correct ligand field, this leads to the formation of inactive (substrate)ₙ-metal complexes, a phenomenon well-documented in the development of [2].

To overcome this causality, our benchmarking protocol employs Pd(dppf)Cl₂ . The wide bite angle and steric bulk of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand physically block the pyridine nitrogen from poisoning the catalyst, ensuring rapid transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Fast for 6-Bromopyridine) Pd0->OxAdd Initiates Cycle TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate Poison Catalyst Poisoning (N-Coordination Risk) OxAdd->Poison Without Bulky Ligand RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Target tert-Butyl (2-(6-bromopyridin-3-yl) cyclopropyl)carbamate Target->OxAdd Highly Activated C-Br

Catalytic cycle highlighting the accelerated oxidative addition and coordination risks of the target.

Experimental Design: A Self-Validating System

To establish absolute trustworthiness in our benchmarking data, we utilize a self-validating kinetic tracking system .

The Causality of the Design: Standard end-point yield analysis cannot distinguish between a slow reaction and a stalled reaction caused by catalyst deactivation. By introducing 1,3,5-trimethoxybenzene as an inert, highly stable internal standard at t=0 , we establish a strict mass-balance equation. At any time point, the molar sum of unreacted starting material, cross-coupled product, and identified side-products (e.g., protodehalogenation) must equal 100% (±2% analytical error). If the mass balance drops, it indicates undetected degradation pathways or precipitation, immediately invalidating the run.

Step-by-Step Suzuki-Miyaura Protocol
  • Substrate & Standard Preparation: To an oven-dried 10 mL Schlenk tube, add the aryl bromide (0.50 mmol, 1.0 equiv), phenylboronic acid (0.60 mmol, 1.2 equiv), K₂CO₃ (1.00 mmol, 2.0 equiv), and 1,3,5-trimethoxybenzene (0.10 mmol, 0.2 equiv, internal standard).

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity N₂. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of N₂ and add Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 2 mol%). Re-seal and purge with N₂ for an additional 2 minutes.

  • Solvent Addition & Heating: Inject 2.5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe. The biphasic nature ensures the solubility of both the lipophilic organic substrates and the inorganic base. Transfer the tube to a pre-heated oil bath at 80 °C.

  • Kinetic Sampling: At t=1h,3h,and 6h , withdraw a 20 µL aliquot using a micro-syringe. Dilute immediately in 1 mL of HPLC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-UV (254 nm).

  • Data Processing: Calculate the absolute conversion and yield by integrating the product and starting material peaks relative to the 1,3,5-trimethoxybenzene internal standard.

Workflow Step1 1. Substrate Prep Internal Std Added Step2 2. Inert Atmosphere Evacuate/N2 (x3) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (2 mol%) Step2->Step3 Step4 4. Cross-Coupling Dioxane/H2O, 80°C Step3->Step4 Step5 5. UPLC Monitoring Mass Balance Check Step4->Step5

Self-validating experimental workflow ensuring mass balance and kinetic tracking of cross-coupling.

Quantitative Benchmarking Data

The table below summarizes the cross-coupling efficiency of the target compound against three control aryl bromides. The reactions were performed using the self-validating protocol described above.

SubstrateElectronic NatureConversion (1h)Yield (6h)TONPrimary Side ProductMass Balance (6h)
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Highly Electron-Deficient (Heteroaryl)>95% 92% 460 Protodehalogenation (<3%)98.5%
2-Bromopyridine Highly Electron-Deficient (Heteroaryl)>95%89%445Homocoupling (~5%)97.2%
Bromobenzene Neutral (Aryl)45%94%470None99.1%
4-Bromoanisole Electron-Rich (Aryl)15%78%390Unreacted SM (22%)100.0%

Conditions: 1.0 equiv aryl bromide, 1.2 equiv phenylboronic acid, 2.0 equiv K₂CO₃, 2 mol% Pd(dppf)Cl₂, Dioxane/H₂O (4:1), 80 °C. Turnover Number (TON) calculated at 6h.

Mechanistic Insights & Data Interpretation

The benchmarking data clearly illustrates the profound impact of the pyridine nitrogen on cross-coupling kinetics.

  • Hyper-Accelerated Oxidative Addition: Both the target compound and the 2-bromopyridine control achieved >95% conversion within the first hour. This starkly contrasts with the electron-rich 4-bromoanisole (only 15% conversion at 1h). As noted in studies on [3], the electronegativity of the nitrogen atom adjacent to the C-Br bond creates a highly electrophilic center, allowing the Pd(0) species to insert into the bond with a near-zero activation barrier.

  • The Role of the Cyclopropyl Group: When comparing the target compound to the unsubstituted 2-bromopyridine, the target compound actually exhibited a slightly higher isolated yield (92% vs 89%) and lower homocoupling artifacts. The causality here lies in the remote steric shielding provided by the Boc-protected cyclopropyl group. While it does not hinder the primary C-Br insertion, its lipophilic bulk slightly restricts the formation of dimeric Pd-intermediates required for homocoupling, funneling the reaction cleanly toward the desired cross-coupled product.

  • Ligand Efficacy: The high mass balance (>98%) and excellent Turnover Numbers (TON) confirm that the dppf ligand successfully prevented the basic pyridine nitrogen and the carbamate from sequestering the palladium catalyst.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Organic Letters (ACS Publications) URL:[Link]

  • Clean and fast cross-coupling of aryl halides in one-pot PMC (National Institutes of Health) URL:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. As a brominated pyridine derivative used in complex organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. As a brominated pyridine derivative used in complex organic synthesis, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from regulatory best practices and data from analogous chemical structures, establishing a framework of safety and responsibility for researchers and drug development professionals.

Core Principle: Hazard-Based Classification

The primary driver for the disposal protocol of this compound is its chemical structure. The presence of a bromine atom on the pyridine ring classifies it unequivocally as a halogenated organic compound . This classification is critical because improper disposal, particularly mixing with non-halogenated waste, can lead to the formation of highly toxic byproducts like brominated dioxins during incineration and can significantly complicate the waste treatment process.[1] Therefore, all waste streams containing this compound must be treated as hazardous halogenated organic waste.

Summary of Key Disposal Parameters
ParameterGuidelineJustification & References
Chemical Name tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamateN/A
Primary Hazard Class Halogenated Organic CompoundThe molecule contains a bromine atom, mandating specific disposal pathways.[1][2][3]
Primary Waste Stream Segregated Halogenated Organic Waste Prevents formation of toxic byproducts and simplifies disposal. Must not be mixed with non-halogenated waste.[1][2][3]
Recommended Disposal Incineration at a licensed hazardous waste facilityThis is the standard and required method for halogenated organic compounds.[2][4][5]
Sewer Disposal Strictly Prohibited Pyridine derivatives can be toxic to aquatic life, and this route of disposal is non-compliant with environmental regulations.[3][6]

Personnel Safety: Required Personal Protective Equipment (PPE)

The safe handling of waste begins with robust personal protection. Before initiating any disposal procedures, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : All handling of the solid compound and preparation of its waste must be conducted within a certified chemical fume hood to prevent any inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. The primary and recommended method for the disposal of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is through a licensed hazardous waste disposal company.[2]

Step 1: Waste Segregation

This is the most critical step in the process. All waste materials containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.

  • DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[1][3]

  • DO NOT dispose of this compound or its solutions down the drain.[3][6]

The following diagram illustrates the essential decision-making process for waste segregation.

G cluster_0 Waste Segregation Workflow Start Waste Generated Containing tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate Waste_Type Is the waste solid, liquid, or contaminated labware? Start->Waste_Type Solid_Waste Solid Halogenated Waste Stream Waste_Type->Solid_Waste Solid or Contaminated Labware (gloves, tips, silica gel) Liquid_Waste Liquid Halogenated Waste Stream Waste_Type->Liquid_Waste Liquid (solutions, reaction mixtures, rinsates) Container Select Designated, Labeled, Chemically-Compatible Container Solid_Waste->Container Liquid_Waste->Container Store Store in Ventilated Area with Secondary Containment Container->Store Dispose Arrange Pickup by Licensed Hazardous Waste Contractor Store->Dispose

Sources

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